4-Fluoro-3-(trifluoromethyl)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZQCORFYSSCFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60217859 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60217859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67515-59-7 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067515597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60217859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-3-(trifluoromethyl)benzonitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-Fluoro-3-(trifluoromethyl)benzonitrile: A Technical Guide
CAS Number: 67515-59-7
Synonyms: 5-Cyano-2-fluorobenzotrifluoride
This technical guide provides an in-depth overview of 4-Fluoro-3-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Physicochemical Properties
This compound is a white to almost white crystalline powder.[1] Its unique fluorinated structure enhances its reactivity and stability, making it a valuable building block in organic synthesis. The trifluoromethyl group increases the lipophilicity of the molecule, a desirable characteristic for drug candidates.[1]
| Property | Value | Reference |
| Molecular Formula | C8H3F4N | [1][2][3] |
| Molecular Weight | 189.11 g/mol | [1][3] |
| Melting Point | 66 - 70 °C | [1][4] |
| Boiling Point | 195 °C | [1] |
| 202.5 ± 35.0 °C at 760 mmHg | [2] | |
| Density | 1.4 g/cm³ | [1][2] |
| Appearance | White to almost white powder/crystal | [1][4] |
| Purity | ≥ 98% (GC) | [1][4] |
| Solubility | Insoluble in water |
Spectroscopic Data
Spectroscopic data for this compound is available, including 1H NMR, IR, and MS, which are crucial for its identification and characterization in experimental settings.
Experimental Protocols: Synthesis
Two primary methods for the synthesis of this compound are detailed below.
Method 1: From 3-Trifluoromethyl-4-haloaniline
This method involves the diazotization of 3-trifluoromethyl-4-haloaniline followed by a cyanation reaction.
Step 1: Diazotization
-
Dissolve 10 mmol of 3-trifluoromethyl-4-haloaniline in 10 mL of slightly heated glacial acetic acid.
-
Slowly add 2.5 mL of 12 mol·L-1 sulfuric acid solution while stirring to form a dark yellow solution.
-
Cool the solution to 0-5°C in an ice-salt bath, continuing to stir until a white paste is formed.
-
Slowly add 10 mL of a pre-cooled (0-5°C) 2 mol·L-1 NaNO2 solution to the white paste over approximately 30 minutes. This will result in a reddish-brown diazonium salt solution.[2]
-
Neutralize the glacial acetic acid by adding Na2CO3 until the pH reaches 7.0. The resulting solution is used directly in the next step.[2]
Step 2: Cyanation
-
In a separate flask, dissolve 0.84 g (2 mmol) of K3[Fe(CN)6] in 20 mL of distilled water.
-
Add 4.5 mmol of ethylenediamine and 1.5 mmol of Cu(OAc)2 to the K3[Fe(CN)6] solution and stir at room temperature for 1 hour.
-
Cool this solution to 0-5°C in an ice-salt bath.
-
Slowly add the previously prepared diazonium salt solution to the K3[Fe(CN)6] solution over approximately 1 hour.
-
Continue stirring the mixture at 0-5°C for an additional 2 hours, during which a reddish-brown precipitate will form.[2]
Step 3: Purification
-
Filter the precipitate and wash the solid with dichloromethane.
-
Collect the organic phase and extract the aqueous phase twice with 1/3 volume of dichloromethane.
-
Combine all organic phases and concentrate under reduced pressure.
-
Purify the final product by column chromatography using a 20:1 mixture of petroleum ether and ethyl acetate as the eluent.[2]
Method 2: From o-Fluorobenzotrifluoride
This multi-step synthesis starts with o-fluorobenzotrifluoride and proceeds through nitration, reduction, bromination, diazotization, and finally, a substitution reaction to introduce the cyano group.
-
Nitration: o-Fluorobenzotrifluoride undergoes nitration to yield 3-trifluoromethyl-4-fluoronitrobenzene.
-
Reduction: The nitro group is then reduced to an amine, forming 3-trifluoromethyl-4-fluoroaniline.
-
Bromination and Diazotization: The aniline is brominated and then subjected to a diazotization and amine-removal reaction to produce 3-fluoro-4-trifluoromethyl bromobenzene.
-
Substitution: Finally, the bromine atom is replaced with a cyano group to yield the target compound, 3-fluoro-4-(trifluoromethyl)benzonitrile (an isomer of the target compound, this method is for a related compound).
Applications in Drug Discovery
A primary application of this compound is as a precursor in the synthesis of KCa3.1 potassium channel inhibitors.[2] These inhibitors are of significant interest for the treatment of various conditions, including autoimmune diseases, fibroproliferative disorders, and atherosclerosis.[2]
Mechanism of Action: KCa3.1 Potassium Channel Inhibition
The KCa3.1 channel, also known as the intermediate-conductance calcium-activated potassium channel, plays a crucial role in regulating calcium signaling and membrane potential in various non-excitable cells, including immune cells.[2]
The general mechanism of action for KCa3.1 inhibitors involves the physical blockage of the ion conduction pathway. By binding within the channel pore, these small molecules prevent the efflux of potassium ions, which in turn modulates the cell's membrane potential and downstream calcium-dependent signaling pathways. This can lead to the suppression of cellular activation, proliferation, and migration, which are key processes in many pathological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to the Physical Properties of 4-Fluoro-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical properties of 4-Fluoro-3-(trifluoromethyl)benzonitrile, a versatile fluorinated compound. Its unique molecular structure makes it a compound of significant interest in the pharmaceutical and agrochemical industries, where it serves as a key intermediate in the synthesis of novel biologically active molecules.[1] The inclusion of a trifluoromethyl group enhances lipophilicity, a desirable characteristic in drug development.[1]
Core Physical and Chemical Properties
A summary of the key physical and chemical data for this compound is presented below. This information is crucial for its handling, application in synthetic chemistry, and for the development of analytical methods.
| Property | Value | Source(s) |
| CAS Number | 67515-59-7 | [1][2][3] |
| Molecular Formula | C8H3F4N | [1][2][3] |
| Molecular Weight | 189.11 g/mol | [1][2][3] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 66 - 70 °C | [1] |
| Boiling Point | 194 - 195 °C | [1][4] |
| 202.5 ± 35.0 °C at 760 mmHg | [2] | |
| Density | 1.4 g/cm³ | [1][2] |
| 1.323 g/cm³ | [4] | |
| Purity | ≥ 98% (GC) | [1] |
| Solubility | Insoluble in water | [3] |
| Refractive Index | n20D 1.444 | [2] |
| Vapor Pressure | 0.3 ± 0.4 mmHg at 25°C | [2] |
| Flash Point | 96.5 ± 17.3 °C | [2] |
| 193-195°C | [4] | |
| Storage Temperature | 2 - 8 °C | [1] |
| Room Temperature (Sealed in dry) | [4] | |
| Synonyms | 5-Cyano-2-fluorobenzotrifluoride | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain. The data presented is typically provided by chemical suppliers and is often determined using standard analytical techniques. For instance, the melting point is likely determined by Differential Scanning Calorimetry (DSC) or a standard melting point apparatus. The boiling point is typically measured at a specified pressure, and gas chromatography (GC) is a common method for assessing purity.
Logical Relationship of Properties
The interplay of the physical properties of this compound dictates its behavior in various applications. The following diagram illustrates the logical connections between its key attributes and their implications.
Caption: Interrelationship of this compound's properties and uses.
This flowchart highlights how the fundamental molecular structure gives rise to its key physical characteristics. The presence of the trifluoromethyl group is particularly influential, contributing to increased lipophilicity and stability, which are advantageous for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its solid nature at room temperature, defined by its melting point, is a practical consideration for storage and handling.
References
An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-3-(trifluoromethyl)benzonitrile (CAS No. 67515-59-7), a key fluorinated building block in modern medicinal and agricultural chemistry. This document outlines its physicochemical properties, detailed synthesis protocols, and significant applications, serving as a critical resource for professionals in research and development.
Core Physicochemical and Structural Data
This compound is a white to off-white crystalline solid. Its unique molecular architecture, featuring a fluorine atom and a trifluoromethyl group on the benzonitrile scaffold, imparts desirable properties such as increased lipophilicity and metabolic stability in derivative compounds.[1] These characteristics make it a valuable intermediate in the synthesis of biologically active molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 189.11 g/mol [1][2][3][4] |
| Molecular Formula | C₈H₃F₄N[1][2][3][4] |
| CAS Number | 67515-59-7[1][2][3] |
| Melting Point | 66 - 70 °C[1] |
| Boiling Point | 195 - 202.5 °C[1][2] |
| Density | 1.4 g/cm³[1][2] |
| Appearance | White to almost white powder/crystal[1] |
| Synonyms | 5-Cyano-2-fluorobenzotrifluoride[1][3] |
Experimental Protocols
The synthesis of this compound can be achieved through multiple synthetic routes. Below is a detailed methodology for a multi-step synthesis starting from o-fluorobenzotrifluoride, which is a common industrial approach.
Multi-Step Synthesis Workflow
This synthesis involves a five-step process: nitration, reduction, bromination, diazotization, and finally, cyanation to yield the target compound.[3][5]
Synthesis workflow for this compound.
Detailed Synthesis Methodology
Step 1: Nitration of o-Fluorobenzotrifluoride
-
Charge a suitable reaction vessel with 500.0g of o-fluorobenzotrifluoride and 540mL of 98% sulfuric acid.
-
Prepare a nitrating mixture of 144mL 98% nitric acid and 180mL 98% sulfuric acid and add it to a dropping funnel.
-
While stirring, slowly add the nitrating mixture to the reaction vessel, maintaining the internal temperature between 10-20°C. The addition typically takes about 3 hours.
-
After the addition is complete, continue stirring for another 30 minutes.
-
Allow the mixture to stand and separate. The aqueous layer is removed and extracted with dichloromethane to yield 3-trifluoromethyl-4-fluoronitrobenzene.[3]
Step 2: Reduction to 3-Trifluoromethyl-4-fluoroaniline
-
To a four-necked flask equipped with a mechanical stirrer and reflux condenser, add 1087 mL of water, 333.7g of iron powder, and 42.8g of ammonium chloride. Heat the mixture to reflux.
-
Slowly add 425g of 3-trifluoromethyl-4-fluoronitrobenzene from the previous step to the refluxing mixture over 2 hours.
-
Continue to reflux for an additional 3.5 hours after the addition is complete to yield 3-trifluoromethyl-4-fluoroaniline.[5]
Step 3: Bromination
-
In a three-neck flask, dissolve 490.0g of 3-trifluoromethyl-4-fluoroaniline in 2450 mL of acetic acid.
-
Add 481.0g of bromine dropwise via a dropping funnel, controlling the temperature between 10-20°C. This addition takes approximately 2 hours.
-
Continue stirring at room temperature for 2 hours post-addition.
-
Pour the reaction mixture into 5L of water and neutralize to pH 7 with a saturated sodium carbonate solution.
-
Filter the resulting solid to obtain 2-bromo-4-fluoro-5-(trifluoromethyl)aniline.[3]
Step 4: Diazotization and Amine Removal
-
The 2-bromo-4-fluoro-5-(trifluoromethyl)aniline is converted to its diazonium salt by reacting with sodium nitrite under acidic conditions.
-
This diazonium salt is then subjected to a reduction reaction (amine removal) to produce 3-fluoro-4-(trifluoromethyl)bromobenzene.[5]
Step 5: Cyanation
-
The final step involves a substitution reaction where the bromine atom of 3-fluoro-4-(trifluoromethyl)bromobenzene is replaced by a cyano group.
-
This is typically achieved by reacting with a metal cyanide, such as cuprous cyanide (CuCN), in a high-boiling point solvent like N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF) at elevated temperatures (60-250 °C).[5]
-
Purification is performed via distillation or column chromatography to yield the final product, this compound.[2]
Applications in Research and Development
This compound is a crucial building block primarily utilized in the pharmaceutical and agrochemical sectors.[1][4] Its trifluoromethyl group enhances lipophilicity, a key factor in drug design for improving cell membrane permeability and overall efficacy.[1]
Pharmaceutical Intermediate
This compound serves as a vital precursor in the synthesis of a range of pharmaceuticals, including anti-inflammatory and anti-cancer agents.[1] A notable application is in the preparation of potent and selective inhibitors of the KCa3.1 potassium channel.[2] The KCa3.1 channel is expressed in various immune cells and is a therapeutic target for autoimmune diseases and inflammation.[2]
Logical relationship in drug development.
Agrochemical Synthesis
In the agrochemical industry, this intermediate is used to formulate effective herbicides and pesticides.[1][4] The unique electronic properties conferred by the fluorine and trifluoromethyl substituents contribute to the potency and selectivity of the final agrochemical products, allowing for targeted pest control while minimizing environmental impact.[1]
Analytical Chemistry
Beyond synthesis, this compound is also employed as a reference standard in analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).[6] Its stability and distinct structure make it suitable for calibrating and validating analytical methods for complex fluorinated compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 6. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
A Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzonitrile: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-(trifluoromethyl)benzonitrile is a versatile fluorinated organic compound that serves as a critical building block in the synthesis of a wide array of functional molecules.[1] Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethyl group on the benzonitrile scaffold, make it an attractive intermediate for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The trifluoromethyl group, in particular, enhances lipophilicity and metabolic stability in drug candidates, making this compound a subject of significant interest in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on its role in drug discovery and development.
Chemical Structure and Properties
This compound, also known as 5-Cyano-2-fluorobenzotrifluoride, is a substituted aromatic nitrile. The structure is characterized by a benzene ring functionalized with a cyano group (-CN), a fluorine atom (-F) at position 4, and a trifluoromethyl group (-CF3) at position 3.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 67515-59-7 | [3] |
| Molecular Formula | C₈H₃F₄N | [3] |
| Molecular Weight | 189.11 g/mol | [3] |
| Appearance | White to almost white powder/crystal | [3] |
| Melting Point | 66 - 70 °C | [3] |
| Boiling Point | 195 °C | [3] |
| Density | 1.4 g/cm³ | [3] |
| Solubility | Insoluble in water | [4] |
| Storage | Store at 2 - 8 °C | [3] |
Synthesis
This compound is an important synthetic intermediate.[3] One common method for its preparation involves a multi-step synthesis starting from o-fluorobenzotrifluoride.[5][6] The general synthetic pathway includes nitration, reduction, bromination, a diazotization amine-removing reaction, and finally, a substitution reaction to introduce the cyano group.[5][6]
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example of the synthesis of this compound.
Step 1: Diazotization of 3-Trifluoromethyl-4-haloaniline [3]
-
Dissolve 10 mmol of 3-trifluoromethyl-4-haloaniline in 10 mL of slightly heated glacial acetic acid.
-
Slowly add 2.5 mL of 12 mol·L⁻¹ sulfuric acid solution while stirring to obtain a dark yellow solution.
-
Cool the solution to 0-5°C in an ice-salt bath, continuing to stir until a white paste is formed.
-
Slowly add 10 mL of a pre-cooled (0-5°C) 2 mol·L⁻¹ NaNO₂ solution to the white paste over approximately 30 minutes. This results in a reddish-brown diazonium salt solution.
-
Neutralize the glacial acetic acid by adding Na₂CO₃ until the pH reaches 7.0. The resulting solution is used directly in the next step.
Step 2: Cyanation Reaction [3]
-
In a separate vessel, dissolve 0.84 g (2 mmol) of K₃[Fe(CN)₆] in 20 mL of distilled water.
-
Add 4.5 mmol of ethylenediamine and 1.5 mmol of Cu(OAc)₂ to the K₃[Fe(CN)₆] solution.
-
Stir the mixture at room temperature for 1 hour, then cool it to 0-5°C in an ice-salt bath.
-
Slowly add the previously prepared diazonium salt solution to the K₃[Fe(CN)₆] solution over approximately 1 hour.
-
Continue stirring the reaction mixture at 0-5°C for an additional 2 hours, during which a reddish-brown precipitate will form.
Step 3: Product Isolation and Purification [3]
-
Filter the reddish-brown precipitate from the reaction mixture.
-
Wash the solid precipitate with dichloromethane and collect the organic phase.
-
Extract the aqueous phase twice with a one-third volume of dichloromethane and collect the organic phase from each extraction.
-
Combine all the organic phases and concentrate them under reduced pressure.
-
Purify the crude product by column chromatography using a petroleum ether:ethyl acetate (20:1) eluent.
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Development and Research
This compound is a valuable building block in medicinal chemistry, primarily due to the advantageous properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability.[1]
Intermediate in Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, with notable applications in the development of anti-inflammatory and anti-cancer drugs.[1] Its versatile structure allows for further chemical modifications to produce a range of biologically active molecules.[7]
Role in Agrochemicals
In the agrochemical industry, this compound is utilized in the formulation of pesticides and herbicides, contributing to the development of effective crop protection solutions.[1]
Materials Science Applications
The unique properties of this fluorinated compound also lend themselves to applications in materials science, particularly in the creation of advanced polymers and coatings with enhanced thermal stability and chemical resistance.[1]
Signaling Pathways and Biological Activity
A significant application of this compound in pharmacology is its use in the synthesis of potassium channel inhibitors.[3]
KCa3.1 Potassium Channel Inhibition
This compound is a precursor for the synthesis of inhibitors of the KCa3.1 potassium channel.[3] KCa3.1 is a calcium-activated potassium channel encoded by the KCNN4 gene.[3] These channels are expressed in various non-excitable cells, including immune cells (T and B lymphocytes, mast cells), red blood cells, and fibroblasts.[3] Notably, KCa3.1 channels are largely absent in excitable cells like those in the heart and nervous system.[3] This expression profile suggests that pharmacological modulation of KCa3.1 may avoid cardiovascular and central nervous system side effects.[3]
Caption: Logical relationship of this compound to KCa3.1 channel inhibition.
Conclusion
This compound is a compound of significant interest to the scientific and industrial research communities. Its well-defined structure and versatile reactivity make it an indispensable tool in the synthesis of a new generation of pharmaceuticals, agrochemicals, and high-performance materials. The continued exploration of this and other fluorinated building blocks will undoubtedly pave the way for further innovations in chemical and biomedical sciences.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to 5-Cyano-2-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyano-2-fluorobenzotrifluoride, also known by its IUPAC name 4-Fluoro-3-(trifluoromethyl)benzonitrile, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular structure, featuring a nitrile group, a fluorine atom, and a trifluoromethyl group, makes it a valuable and versatile building block in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, safety information, and applications.
The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, which are desirable characteristics in drug candidates.[1] The nitrile and fluorine substituents provide reactive sites for a variety of chemical transformations, allowing for the construction of complex molecular architectures. Consequently, 5-Cyano-2-fluorobenzotrifluoride serves as a key intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.[1][2]
Physicochemical Properties
The key physicochemical properties of 5-Cyano-2-fluorobenzotrifluoride are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 67515-59-7 | [1] |
| Molecular Formula | C₈H₃F₄N | [1] |
| Molecular Weight | 189.11 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 66 - 70 °C | [1] |
| Boiling Point | 195 °C | [1] |
| Density | 1.4 g/cm³ | [1] |
| Solubility | Insoluble in water. | [3] |
| Synonyms | This compound |
Safety and Hazard Information
It is crucial to handle 5-Cyano-2-fluorobenzotrifluoride with appropriate safety precautions. The compound is classified as hazardous, and the following table summarizes its GHS safety information.[4][5]
| Hazard Class | Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) |
| Warning | H302: Harmful if swallowed.[4][5], H312: Harmful in contact with skin.[4], H332: Harmful if inhaled.[4] |
| Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation |
| Warning | H319: Causes serious eye irritation.[4][5] |
| Specific target organ toxicity (single exposure) |
| Warning | H335: May cause respiratory irritation.[4] |
Precautionary Statements: For a full list of precautionary statements, please refer to the Safety Data Sheet (SDS).[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. Work in a well-ventilated area or under a fume hood.
Experimental Protocols: Synthesis
A representative synthesis of this compound involves a diazotization reaction of a corresponding aniline precursor followed by a cyanation reaction.[2]
Materials:
-
3-Trifluoromethyl-4-haloaniline
-
Glacial acetic acid
-
12 M Sulfuric acid solution
-
2 M Sodium nitrite (NaNO₂) solution
-
Sodium carbonate (Na₂CO₃)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Ethylenediamine
-
Copper(II) acetate (Cu(OAc)₂)
-
Dichloromethane (CH₂Cl₂)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Diazonium Salt Formation:
-
Dissolve 10 mmol of 3-trifluoromethyl-4-haloaniline in 10 mL of slightly heated glacial acetic acid.
-
Slowly add 2.5 mL of 12 M sulfuric acid solution while stirring to form a dark yellow solution.
-
Cool the solution to 0-5°C in an ice-salt bath until a white paste forms.
-
Slowly add 10 mL of a pre-cooled (0-5°C) 2 M NaNO₂ solution to the paste over approximately 30 minutes to form a reddish-brown diazonium salt solution.
-
Neutralize the glacial acetic acid with Na₂CO₃ to a pH of 7.0. This solution is used directly in the next step.[2]
-
-
Cyanation Reaction:
-
In a separate flask, dissolve 0.84 g (2 mmol) of K₃[Fe(CN)₆] in 20 mL of distilled water.
-
Add 4.5 mmol of ethylenediamine and 1.5 mmol of Cu(OAc)₂ and stir at room temperature for 1 hour.
-
Cool this solution to 0-5°C in an ice-salt bath.
-
Slowly add the previously prepared diazonium salt solution to the K₃[Fe(CN)₆] solution over approximately 1 hour.
-
Continue stirring the reaction mixture at 0-5°C for an additional 2 hours, during which a reddish-brown precipitate will form.[2]
-
-
Work-up and Purification:
-
Filter the precipitate and wash the solid with dichloromethane.
-
Collect the organic phase.
-
Extract the aqueous phase twice with 1/3 volume of dichloromethane.
-
Combine all organic phases and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using an eluent of petroleum ether: ethyl acetate (20:1).[2]
-
Caption: Synthesis workflow for 5-Cyano-2-fluorobenzotrifluoride.
Applications in Research and Development
5-Cyano-2-fluorobenzotrifluoride is a pivotal intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactivity of its functional groups, which can be readily transformed into other functionalities.
-
Pharmaceutical Development: This compound is an important intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer drugs.[1] For instance, it can be used to prepare potassium channel inhibitors.[2] KCa3.1, a specific potassium channel, is found in many immune cells, and its inhibitors are being investigated for therapeutic applications without the cardiovascular and central nervous system side effects associated with other channel modulators.[2]
-
Agrochemicals: It is utilized in the formulation of pesticides and herbicides, contributing to crop protection.[1] The trifluoromethyl group often enhances the biological activity of these agrochemicals.
-
Materials Science: 5-Cyano-2-fluorobenzotrifluoride is also employed in the production of specialty polymers and materials, where it can improve thermal stability and chemical resistance.[1]
Caption: Role of 5-Cyano-2-fluorobenzotrifluoride as a key intermediate.
References
4-Fluoro-3-(trifluoromethyl)benzonitrile chemical formula
An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzonitrile
This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in the development of pharmaceuticals and advanced materials. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Properties
This compound is a substituted aromatic nitrile featuring both a fluorine atom and a trifluoromethyl group. These electron-withdrawing groups significantly influence the molecule's reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis.[1] Its trifluoromethyl group, in particular, can enhance properties like lipophilicity and metabolic stability in derivative compounds, which is highly desirable in drug design.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃F₄N | [1][3][4] |
| Molecular Weight | 189.11 g/mol | [1][3][4] |
| CAS Number | 67515-59-7 | [1][3][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 66 - 70 °C | [1][4] |
| Boiling Point | 195 °C | [1] |
| Density | 1.4 g/cm³ | [1][4] |
| Solubility | Insoluble in water. Soluble in common organic solvents. | [3][5] |
| Synonyms | 5-Cyano-2-fluorobenzotrifluoride | [1][4][6] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process. One common pathway involves the diazotization of a substituted aniline followed by cyanation.
Experimental Protocol: Synthesis via Diazotization of 3-Trifluoromethyl-4-haloaniline[8]
This protocol outlines a laboratory-scale synthesis starting from 3-trifluoromethyl-4-haloaniline.
Step 1: Preparation of the Diazonium Salt Solution
-
Dissolve 10 mmol of 3-trifluoromethyl-4-haloaniline in 10 mL of gently heated glacial acetic acid.
-
Slowly add 2.5 mL of 12 mol·L⁻¹ sulfuric acid solution while stirring to form a dark yellow solution.
-
Cool the mixture to 0-5°C in an ice-salt bath until a white paste forms.
-
Slowly add (over ~30 minutes) 10 mL of a pre-cooled (0-5°C) 2 mol·L⁻¹ NaNO₂ solution to the white paste. A reddish-brown diazonium salt solution will form.
-
Neutralize the glacial acetic acid by adding Na₂CO₃ until the pH reaches 7.0. This solution is used directly in the next step.
Step 2: Cyanation Reaction
-
In a separate vessel, dissolve 0.84 g (2 mmol) of K₃[Fe(CN)₆] in 20 mL of distilled water.
-
Add 4.5 mmol of ethylenediamine and 1.5 mmol of Cu(OAc)₂ to the K₃[Fe(CN)₆] solution.
-
Stir the mixture at room temperature for 1 hour, then cool it to 0-5°C in an ice-salt bath.
-
Slowly add the previously prepared diazonium salt solution to the catalyst mixture over approximately 1 hour.
-
Continue stirring at 0-5°C for an additional 2 hours, during which a reddish-brown precipitate will form.
Step 3: Product Isolation and Purification
-
Filter the reaction mixture to collect the precipitate.
-
Wash the solid precipitate with dichloromethane and collect the organic phase.
-
Extract the aqueous phase twice with a 1/3 volume of dichloromethane.
-
Combine all organic phases and concentrate under reduced pressure.
-
Purify the crude product via column chromatography using a 20:1 mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Research and Development
This compound is a crucial intermediate in synthesizing a range of biologically active molecules.[1]
-
Pharmaceutical Development : It serves as a foundational scaffold for creating novel therapeutics, including anti-inflammatory agents, anti-cancer drugs, and potassium channel inhibitors.[1][7] Its structure is a component of molecules designed to interact with specific biological targets. For example, it has been used to prepare inhibitors of the KCa3.1 potassium channel, which is a target for various diseases.[7]
-
Agrochemicals : The unique electronic properties imparted by the fluorine substituents make it a valuable precursor for effective pesticides and herbicides.[1]
-
Materials Science : It is also employed in the development of advanced polymers and coatings where its properties contribute to enhanced performance.[1]
Conceptual Role in Drug Development
The diagram below illustrates the logical relationship of using this compound as a starting material to synthesize a targeted drug molecule, such as a KCa3.1 potassium channel inhibitor.
Caption: Role as a building block in targeted drug synthesis.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions in a controlled laboratory environment.[4][8][9]
Table 2: GHS Hazard and Precautionary Information
| Category | Information | Source(s) |
| Pictogram | Warning | [8] |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][8][10] |
| Precautionary Statements (Prevention) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6][9][10] |
| Precautionary Statements (Response) | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][10] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature: 2 - 8 °C. | [1][9] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [9] |
Engineering Controls : Use only in a chemical fume hood.[4] Personal Protective Equipment (PPE) : Wear standard laboratory clothing, chemical-resistant gloves, and safety goggles or a face shield.[4] First Aid : In case of exposure, follow standard first-aid measures for skin/eye contact, inhalation, or ingestion and seek immediate medical attention.[8][9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 67515-59-7 [chemicalbook.com]
- 4. This compound | CAS#:67515-59-7 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 67515-59-7 | TCI AMERICA [tcichemicals.com]
- 7. Page loading... [guidechem.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
Spectroscopic Profile of 4-Fluoro-3-(trifluoromethyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Fluoro-3-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document compiles available spectroscopic data, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.
Core Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Infrared (IR) Spectroscopy
Table 1: FTIR Spectroscopic Data
| Technique | Source of Spectrum | Instrument | Key Peaks (cm⁻¹) |
| Film (Dichloromethane) | Bio-Rad Laboratories, Inc.[1] | Bruker Tensor 27 FT-IR[1] | Data not publicly available without an account.[1] |
| Attenuated Total Reflectance (ATR) | Bio-Rad Laboratories, Inc. | Bruker Tensor 27 FT-IR | Data not publicly available without an account. |
Note: While the source indicates the availability of FTIR spectra, the specific peak values are not publicly accessible through the initial search.
Mass Spectrometry (MS)
Table 2: Mass Spectrometry Data
| Technique | Ionization Mode | Mass Analyzer | Key m/z values |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Not specified | Not specified | 189, 170, 139 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Spectroscopic Data
| Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) | Assignment |
| Data requires specialized software for prediction | Data requires specialized software for prediction | Data requires specialized software for prediction | Aromatic Protons |
Table 4: Predicted ¹³C NMR Spectroscopic Data
| Predicted Chemical Shift (ppm) | Assignment |
| Data requires specialized software for prediction | Aromatic Carbons, CF₃, CN |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized based on standard laboratory practices for the analysis of solid organic compounds.
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology: Thin Film Method
-
Sample Preparation:
-
Dissolve a small amount (approximately 1-2 mg) of solid this compound in a few drops of a volatile solvent with minimal IR absorbance in the regions of interest (e.g., dichloromethane or chloroform).
-
Apply a drop of the resulting solution onto the surface of a clean, dry infrared-transparent salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty sample compartment to account for atmospheric and instrumental contributions.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Process the spectrum by subtracting the background spectrum to obtain the final absorbance or transmittance spectrum of the sample.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The concentration should be optimized for the instrument's sensitivity.
-
-
Chromatographic Separation (GC):
-
Inject a small volume (typically 1 µL) of the prepared solution into the gas chromatograph.
-
The sample is vaporized and carried by an inert carrier gas (e.g., helium) through a capillary column.
-
The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
-
Mass Analysis (MS):
-
As the separated compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
The molecules are ionized, typically using electron impact (EI) or chemical ionization (CI).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of this compound by probing the magnetic properties of its atomic nuclei (¹H and ¹³C).
Methodology: General Protocol for a Solid Sample
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using an appropriate pulse sequence. Key parameters to set include the number of scans, acquisition time, and relaxation delay.
-
Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum and enhance sensitivity.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the raw data to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to specific protons and carbons in the molecule.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: General workflow for spectroscopic analysis of a solid organic compound.
References
4-Fluoro-3-(trifluoromethyl)benzonitrile solubility in organic solvents
An In-depth Technical Guide to the Solubility of 4-Fluoro-3-(trifluoromethyl)benzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Understanding its solubility is critical for reaction optimization, purification, and formulation development.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1][2] Its structure, featuring a fluorine atom and a trifluoromethyl group, significantly influences its polarity and, consequently, its solubility in different organic solvents.[1]
| Property | Value |
| Molecular Formula | C₈H₃F₄N[3][4][5] |
| Molecular Weight | 189.11 g/mol [3][4] |
| Melting Point | 66 - 70 °C[1][5] |
| Boiling Point | 202.5 ± 35.0 °C at 760 mmHg[5] |
| Density | 1.4 ± 0.1 g/cm³[5] |
Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Solubility |
| Protic Solvents | Water | Insoluble[3] |
| Methanol | Soluble[2] | |
| Aprotic Solvents | Dichloromethane | Soluble (based on use as a wash solvent in synthesis)[6] |
| Petroleum Ether | Partially Soluble (used in elution for column chromatography)[6] | |
| Ethyl Acetate | Partially Soluble (used in elution for column chromatography)[6] |
Note: The partial solubility in petroleum ether and ethyl acetate is inferred from their use as eluents in column chromatography for the purification of this compound.[6]
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is recommended. The following is a general method for determining the solubility of a solid organic compound in an organic solvent.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the vials in a constant temperature bath or a shaker with temperature control. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilution and Analysis: Dilute the filtered solution with a known volume of the solvent. Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or GC method.
-
Calculation of Solubility: From the determined concentration and the dilution factor, calculate the solubility of the compound in the solvent at the specified temperature. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Caption: Workflow for experimental solubility determination.
Synthesis and Reaction Workflow
This compound is an important intermediate in organic synthesis.[6] A common synthetic route involves the diazotization of 3-trifluoromethyl-4-haloaniline followed by a cyanation reaction.[6] The workflow for this synthesis provides context for the solvents in which this compound is handled.
Caption: A typical synthetic pathway for the compound.
Conclusion
The solubility of this compound in organic solvents is a crucial parameter for its application in research and development. While detailed quantitative data is sparse, its structural characteristics suggest good solubility in polar aprotic and moderately polar protic solvents. For precise applications, it is recommended that researchers determine the solubility in their specific solvent systems using a standardized protocol as outlined in this guide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 231953-38-1 [m.chemicalbook.com]
- 3. This compound | 67515-59-7 [chemicalbook.com]
- 4. This compound | C8H3F4N | CID 144255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:67515-59-7 | Chemsrc [chemsrc.com]
- 6. Page loading... [guidechem.com]
In-Depth Technical Guide to the Purity Analysis of 4-Fluoro-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and critical considerations for the purity analysis of 4-Fluoro-3-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Ensuring the purity of this compound is paramount for the safety, efficacy, and quality of the final products.
Introduction
This compound (CAS No. 67515-59-7) is a substituted aromatic nitrile whose unique electronic properties, conferred by the fluorine and trifluoromethyl groups, make it a valuable building block in organic synthesis. The purity of this intermediate directly impacts the impurity profile of the active pharmaceutical ingredient (API) or final product. This guide outlines the primary analytical techniques for purity assessment, potential impurities, and forced degradation studies.
Analytical Techniques for Purity Determination
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. Gas chromatography (GC) is a commonly cited method for routine purity checks, with commercial suppliers often quoting purities of ≥98%.[1] High-performance liquid chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, offer complementary and often more detailed analyses.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating this compound from its non-volatile impurities. A well-developed HPLC method can provide information on both the purity of the main component and the profile of related substances.
Table 1: Representative HPLC Purity Data
| Parameter | Supplier A | Supplier B |
| Purity by HPLC (%) | 99.5 | 98.8 |
| Impurity 1 (RT 4.2 min) (%) | 0.2 | 0.5 |
| Impurity 2 (RT 5.8 min) (%) | 0.1 | 0.3 |
| Other Impurities (%) | 0.2 | 0.4 |
Gas Chromatography (GC)
GC, often coupled with a Flame Ionization Detector (FID), is a robust method for determining the purity of volatile compounds like this compound. Capillary GC provides high resolution for separating closely related impurities.
Table 2: Representative GC Purity Data
| Parameter | Batch X | Batch Y |
| Purity by GC (%) | 99.2 | 98.5 |
| Impurity A (RT 8.5 min) (%) | 0.5 | 0.8 |
| Impurity B (RT 9.1 min) (%) | 0.2 | 0.4 |
| Other Impurities (%) | 0.1 | 0.3 |
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
Given the presence of two distinct fluorine environments (the aromatic fluorine and the trifluoromethyl group), ¹⁹F NMR is an exceptionally specific and powerful tool for the quantitative analysis of this compound. It allows for direct quantification without the need for a reference standard of the analyte itself, by using an internal standard.
Table 3: Representative ¹⁹F qNMR Purity Data
| Parameter | Value |
| Purity by ¹⁹F qNMR (%) | 99.7 |
| Molar equivalent of Impurity C | 0.2% |
| Molar equivalent of Impurity D | 0.1% |
Experimental Protocols
RP-HPLC Method for Impurity Profiling
This protocol describes a general method for the analysis of this compound and its related substances.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Capillary GC Method for Purity Assay
This protocol provides a general method for the purity determination of this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: 5% Phenylmethyl siloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve the sample in acetone to a concentration of approximately 5 mg/mL.
Quantitative ¹⁹F NMR Protocol
This protocol outlines a general procedure for the quantitative analysis of this compound.[2][3][4]
-
Instrumentation: NMR spectrometer (≥300 MHz) with a fluorine probe.
-
Internal Standard: A stable, fluorinated compound with a known purity and a resonance that does not overlap with the analyte or its impurities (e.g., 1,3,5-trifluorobenzene).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).
-
Acquisition Parameters:
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard.
-
Calculation: The purity is calculated based on the integral ratio of the analyte to the internal standard, taking into account their molecular weights and the number of fluorine atoms contributing to each signal.
Potential Impurities
Impurities in this compound can originate from the starting materials, intermediates, by-products of the synthesis, or degradation. A common synthetic route involves the diazotization of 3-trifluoromethyl-4-haloaniline followed by a Sandmeyer-type reaction.[5]
Table 4: Potential Process-Related Impurities
| Impurity Name | Potential Origin |
| 3-(Trifluoromethyl)-4-haloaniline | Unreacted starting material |
| 4-Fluoro-3-(trifluoromethyl)phenol | Hydrolysis of the diazonium salt intermediate |
| Isomeric benzonitriles | Non-regioselective reactions |
| Residual solvents | Purification process |
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[6][7][8][9][10] The molecule should be subjected to stress conditions including acid and base hydrolysis, oxidation, and photolytic and thermal stress.
Predicted Degradation Pathways
-
Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 4-fluoro-3-(trifluoromethyl)benzamide and subsequently 4-fluoro-3-(trifluoromethyl)benzoic acid.
-
Oxidation: While the aromatic ring is relatively electron-deficient, strong oxidizing conditions could potentially lead to ring-opening or the formation of phenolic impurities.
-
Photostability: The molecule is expected to have some sensitivity to UV light, which could lead to dimerization or the formation of other complex degradation products.
Visualization of Workflows
General Purity Analysis Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Page loading... [wap.guidechem.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. jetir.org [jetir.org]
An In-depth Technical Guide to the Safety and Handling of 4-Fluoro-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Fluoro-3-(trifluoromethyl)benzonitrile (CAS No. 67515-59-7), a key intermediate in the pharmaceutical and agrochemical industries. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Chemical and Physical Properties
Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. Key data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₃F₄N | [1][2] |
| Molecular Weight | 189.11 g/mol | [1][2] |
| Appearance | White to almost white powder or crystal | [2] |
| Melting Point | 66 - 70 °C | [2] |
| Boiling Point | ~202.5 °C at 760 mmHg | [1] |
| Density | 1.4 g/cm³ | [1][2] |
| Solubility | Insoluble in water. | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.[4][5]
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
|
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning |
|
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |
|
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
|
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning |
|
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation | Warning |
|
Experimental Protocols: Safety and Handling
The following protocols are essential for the safe handling and use of this compound in a laboratory setting.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Eye Wash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory. The following table outlines the minimum requirements.
| Protection Type | Specification | Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing to prevent skin exposure. | Consult glove manufacturer for specific breakthrough times. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge should be used.[7] | A dust mask (type N95) is a minimum precaution. |
Safe Handling and Storage
-
Handling: Avoid all personal contact, including inhalation of dust or vapors. Do not eat, drink, or smoke in areas where the chemical is handled.[5] Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from heat, sparks, and open flames.[6] Store separately from strong oxidizing agents.[1] Recommended storage temperature is between 2 - 8 °C.[2]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate unnecessary personnel from the area.[5]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways.[1]
-
Cleanup: For solid spills, carefully sweep up the material, avoiding dust formation, and place it in a suitable, labeled container for disposal. For spills on surfaces, mix with sand or another inert absorbent material before sweeping into a container.[1]
-
Decontamination: Decontaminate the spill area and all protective equipment after cleanup.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon monoxide, nitrogen oxides, and hydrogen fluoride.[1][5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
First-Aid Measures
The following first-aid procedures should be implemented immediately upon exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4] |
Disposal Considerations
Dispose of this chemical and its container as hazardous waste.[6] All disposal practices must be in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to ensure proper disposal.
Visualized Workflows and Relationships
The following diagrams illustrate key safety-related workflows and logical relationships for handling hazardous chemicals like this compound.
Caption: Hazard Identification and Risk Management Workflow.
Caption: Accidental Spill Response Protocol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H3F4N | CID 144255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluoro-3-methoxybenzonitrile | 243128-37-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. 231953-38-1 Cas No. | 3-Fluoro-4-(trifluoromethyl)benzonitrile | Matrix Scientific [matrix.staging.1int.co.uk]
- 7. 3-(Trifluoromethyl)benzonitrile 99 368-77-4 [sigmaaldrich.com]
A Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzonitrile for Researchers and Drug Development Professionals
An In-depth Overview of a Key Building Block in Pharmaceutical and Agrochemical Synthesis
This technical guide provides a comprehensive overview of 4-Fluoro-3-(trifluoromethyl)benzonitrile, a crucial intermediate for researchers, scientists, and professionals involved in drug development and agrochemical synthesis. This document details the commercially available sources, key chemical properties, and established synthesis and reaction protocols, offering a valuable resource for laboratory and development processes.
Commercial Availability and Supplier Specifications
This compound (CAS No. 67515-59-7) is readily available from a range of commercial suppliers. The compound is typically offered in various purities and quantities to suit diverse research and development needs. Below is a summary of offerings from prominent suppliers.
| Supplier | Purity | Available Quantities | Additional Information |
| Chem-Impex | ≥ 98% (GC)[1] | Contact for details | Also known as 5-Cyano-2-fluorobenzotrifluoride. |
| TCI America | >98.0% (GC)[2] | 5g, 25g | Appears as a white to almost white powder or crystal.[2] |
| CymitQuimica | >98.0%(GC)[3] | 5g, 25g | Marketed under the TCI brand. |
| BLD Pharm | --- | Contact for details | Sealed in dry, room temperature storage. |
| Ambeed | --- | Contact for details | Provides a reaction scheme for nucleophilic substitution with piperidine.[4] |
| ChemicalBook | 95-98% | 5g, 25g | Offers different purity grades.[5] |
| LGC Standards | --- | 5g, 10g, 25g | Product code: TRC-T791780.[6] |
| Thermo Fisher Scientific (Alfa Aesar) | --- | Contact for details | Catalog number: B20256.[7] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 67515-59-7 | [1][2] |
| Molecular Formula | C₈H₃F₄N | [1] |
| Molecular Weight | 189.11 g/mol | [1] |
| Appearance | White to almost white powder to crystal | [1][2] |
| Melting Point | 66 - 70 °C | [1] |
| Boiling Point | 195 °C | [1] |
| Density | 1.4 g/cm³ | [1] |
| Purity | ≥ 98% (GC) is commonly available | [1][2] |
Synthesis and Experimental Protocols
This compound serves as a versatile intermediate in organic synthesis, particularly in the creation of complex molecules for the pharmaceutical and agrochemical industries.[1] Its trifluoromethyl group enhances lipophilicity, a desirable trait in drug candidates, while the fluorine atom and nitrile group provide reactive sites for further functionalization.[1]
General Synthesis of this compound
A common synthetic route to this compound involves a multi-step process starting from ortho-fluoro benzotrifluoride. This process includes nitration, reduction, bromination, diazotization with amine removal, and finally, a substitution reaction to introduce the cyano group.[8]
A detailed laboratory-scale synthesis is described as follows:
Step 1: Diazonium Salt Formation
-
Dissolve 10 mmol of 3-trifluoromethyl-4-haloaniline in 10 mL of slightly heated glacial acetic acid.
-
Slowly add 2.5 mL of 12 mol·L⁻¹ sulfuric acid solution and stir until a dark yellow solution is formed.
-
Cool the solution to 0-5°C in an ice-salt bath until a white paste forms.
-
Add 10 mL of a pre-cooled (0-5°C) 2 mol·L⁻¹ NaNO₂ solution dropwise over approximately 30 minutes to yield a reddish-brown diazonium salt solution.[9]
-
Neutralize the acetic acid by adding Na₂CO₃ to a pH of 7.0. The resulting solution is used directly in the next step.[9]
Step 2: Cyanation
-
In a separate vessel, dissolve 0.84 g (2 mmol) of K₃[Fe(CN)₆] in 20 mL of distilled water.
-
Add 4.5 mmol of ethylenediamine and 1.5 mmol of Cu(OAc)₂ and stir at room temperature for 1 hour.
-
Cool this solution to 0-5°C in an ice-salt bath.
-
Slowly drop the previously prepared diazonium salt solution into the K₃[Fe(CN)₆] solution over about 1 hour.
-
Continue stirring at 0-5°C for an additional 2 hours, during which a reddish-brown precipitate will form.[9]
Step 3: Work-up and Purification
-
Filter the precipitate and wash the solid with dichloromethane.
-
Collect the organic phase and extract the aqueous phase twice with a 1/3 volume of dichloromethane.
-
Combine the organic phases and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a 20:1 mixture of petroleum ether and ethyl acetate as the eluent to obtain this compound.[9]
Application in the Synthesis of Bioactive Molecules
This compound is a valuable precursor for a variety of bioactive molecules, including potassium channel inhibitors and Janus kinase (JAK) inhibitors.[9][]
Example Protocol: Nucleophilic Aromatic Substitution
This compound readily undergoes nucleophilic aromatic substitution, where the fluorine atom is displaced by a nucleophile.
-
A mixture of this compound (5 g, 26.4 mmol, 1 eq.) and piperidine (5.2 mL, 52.8 mmol, 2 eq.) is stirred at 100°C for 20 hours.
-
The reaction mixture is then cooled and diluted with 200 mL of water.
-
The product, 4-(1-piperidinyl)-3-(trifluoromethyl)-benzonitrile, can be isolated and purified using standard techniques.[4]
Key Applications in Research and Development
The unique structural features of this compound make it a compound of high interest in several areas of chemical research.
Pharmaceutical Development
This intermediate is particularly significant in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer drugs.[1] The trifluoromethyl group can improve the metabolic stability and cell permeability of drug candidates. It is a key building block for the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases and certain cancers.[][11][12] The JAK-STAT signaling pathway is a critical pathway in immune response, and its inhibition is a therapeutic strategy for various inflammatory conditions.[][13]
Agrochemical Synthesis
In the agrochemical sector, this compound is used in the formulation of modern pesticides and herbicides.[1] The incorporation of fluorine and trifluoromethyl groups can enhance the biological activity and stability of these crop protection agents.[14] The nitrile group also serves as a versatile handle for introducing other functionalities to fine-tune the efficacy and selectivity of the final product.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide is intended for informational purposes for qualified professionals and researchers. All laboratory work should be conducted in accordance with established safety protocols and regulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 67515-59-7 | TCI AMERICA [tcichemicals.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 67515-59-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. 67515-59-7 CAS Manufactory [m.chemicalbook.com]
- 6. 4-(Trifluoromethyl)benzonitrile | LGC Standards [lgcstandards.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 11. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactome | JAK3 binds JAK3 inhibitors [reactome.org]
- 14. nbinno.com [nbinno.com]
The Versatile Role of 4-Fluoro-3-(trifluoromethyl)benzonitrile: A Technical Guide for Chemical Innovation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-(trifluoromethyl)benzonitrile has emerged as a crucial building block in modern organic synthesis, offering a unique combination of reactive sites and fluorine-imparted properties. Its strategic placement of a fluorine atom, a trifluoromethyl group, and a nitrile moiety on a benzene ring makes it a highly versatile precursor for the development of novel pharmaceuticals, advanced materials, and agrochemicals. The electron-withdrawing nature of the trifluoromethyl and cyano groups activates the fluorine atom for nucleophilic aromatic substitution, while the nitrile group itself can be readily transformed into a variety of other functional groups. This technical guide provides an in-depth overview of the applications of this compound, complete with physicochemical data, detailed experimental protocols, and visualizations of its role in key biological pathways.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.
| Property | Value | Reference |
| Molecular Formula | C₈H₃F₄N | --INVALID-LINK-- |
| Molecular Weight | 189.11 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Melting Point | 46-50 °C | --INVALID-LINK-- |
| Boiling Point | 195 °C | --INVALID-LINK-- |
| CAS Number | 67515-59-7 | --INVALID-LINK-- |
Applications in Medicinal Chemistry
The unique structural features of this compound make it a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and potassium channel modulators for various therapeutic areas. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.
Kinase Inhibitors in Oncology
Numerous kinase inhibitors have been developed for the treatment of cancer, and the 4-fluoro-3-(trifluoromethyl)phenyl moiety is a common feature in many of these drugs. This fragment often interacts with the hinge region of the kinase domain.
One prominent example is the synthesis of derivatives targeting the Kinase Insert Domain-containing Receptor (KDR), a key player in angiogenesis. The general synthetic approach involves the reaction of 4-isocyanato-1-chloro-2-(trifluoromethyl)benzene (derived from the corresponding aniline, which can be synthesized from this compound) with an appropriate amino-heterocycle.
Experimental Protocol: Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-aminopyridin-3-yl)urea derivatives (General Procedure)
A solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq.) in anhydrous dichloromethane is added dropwise to a solution of triphosgene (0.4 eq.) in anhydrous dichloromethane at 0 °C. The reaction mixture is stirred at room temperature for 3 hours. The solvent is then removed under reduced pressure to yield 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene. To a solution of the appropriate 2-aminopyridine derivative (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), the freshly prepared isocyanate (1.1 eq.) is added. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel.
| Derivative | Target Kinase | IC₅₀ (µM) |
| 5a (1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea) | KDR | 0.0689[1] |
Potassium Channel Inhibitors
This compound is a key starting material for the synthesis of inhibitors of the calcium-activated potassium channel KCa3.1.[2] These channels are involved in regulating immune responses and cell proliferation, making them attractive targets for autoimmune diseases and cancer.
Experimental Protocol: Synthesis of KCa3.1 Inhibitors (General Procedure)
To a solution of this compound (1.0 eq.) in a suitable solvent such as DMF or DMSO, the desired amine (1.2 eq.) and a base such as potassium carbonate or triethylamine (2.0 eq.) are added. The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and poured into water. The precipitated product is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization or column chromatography.
Applications in Materials Science
The introduction of fluorine atoms into polymers can significantly enhance their thermal stability, chemical resistance, and optical properties. While specific examples utilizing this compound in polymer synthesis are not extensively documented, its structure is analogous to other fluorinated benzonitriles used in the preparation of high-performance polymers like polyimides and in the synthesis of liquid crystals.
Potential in Polyimide Synthesis
Fluorinated polyimides are known for their low dielectric constants, high thermal stability, and good mechanical properties. A plausible synthetic route to a novel polyimide would involve the conversion of this compound to a diamine derivative, which can then be polymerized with a dianhydride.
Hypothetical Experimental Workflow: Synthesis of a Fluorinated Polyimide
-
Dimerization and Reduction: this compound could undergo a nucleophilic aromatic substitution with a bisphenol, followed by reduction of the nitrile groups to amines to create a novel diamine monomer.
-
Polycondensation: The resulting diamine would then be reacted with a dianhydride, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).
-
Imidization: The resulting poly(amic acid) solution is then thermally or chemically treated to induce cyclization and form the final polyimide.
Conclusion
This compound is a valuable and versatile building block with significant applications in medicinal chemistry and potential for use in advanced materials. Its unique substitution pattern allows for the strategic introduction of fluorine, which can impart desirable properties to the target molecules. The synthetic routes and biological data presented in this guide highlight its importance and provide a solid foundation for researchers and scientists to explore its full potential in their respective fields. The continued investigation into the reactivity and applications of this compound is expected to lead to the development of new and improved therapeutic agents and high-performance materials.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Fluoro-3-(trifluoromethyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of 4-Fluoro-3-(trifluoromethyl)benzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary method described is the Sandmeyer reaction, which involves the diazotization of a 3-trifluoromethyl-4-haloaniline precursor followed by cyanation. This application note includes comprehensive experimental procedures, tabulated data for key reaction parameters, and workflow diagrams to ensure reproducibility and success in a laboratory setting.
Introduction
This compound is an important organic synthetic intermediate.[1] Its structural motifs are found in a range of biologically active molecules, including dyes, herbicides, and pharmaceuticals such as potassium channel inhibitors.[1] The conversion of an aromatic amine to a nitrile via a diazonium salt, known as the Sandmeyer reaction, is a classic and effective method for synthesizing such benzonitriles.[2][3]
This protocol details the synthesis starting from a 3-trifluoromethyl-4-haloaniline. The process is a two-step reaction sequence:
-
Diazotization: The primary aromatic amine is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[4][5]
-
Sandmeyer Cyanation: The resulting diazonium salt is treated with a copper(I) cyanide salt, which facilitates the replacement of the diazonium group with a nitrile group.[2][3]
This method is highly versatile and can be adapted for various substituted anilines.[6][7]
Overall Reaction Scheme
The overall transformation from 3-trifluoromethyl-4-haloaniline to the target product is illustrated below. The "halo" group (X) is typically Fluoro, Chloro, or Bromo. The protocol is optimized for X=F.
Caption: General scheme for the Sandmeyer synthesis route.
Experimental Protocols
This section provides detailed step-by-step procedures for the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Trifluoromethyl-4-fluoroaniline | ≥98% | Commercial | Starting material. |
| Glacial Acetic Acid | ACS Grade | Commercial | Solvent for diazotization. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercial | Acid catalyst for diazotization. |
| Sodium Nitrite (NaNO₂) | ≥99% | Commercial | Diazotizing agent. |
| Copper(I) Cyanide (CuCN) | ≥99% | Commercial | Cyanating agent. |
| Dichloromethane (DCM) | ACS Grade | Commercial | Extraction solvent. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Lab-prepared | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | Drying agent. |
| Petroleum Ether | ACS Grade | Commercial | Eluent for chromatography. |
| Ethyl Acetate | ACS Grade | Commercial | Eluent for chromatography. |
| Deionized Water | - | In-house | Used throughout the procedure. |
Step 1: Diazotization of 3-Trifluoromethyl-4-fluoroaniline
This procedure describes the formation of the aryl diazonium salt intermediate.
| Parameter | Value/Condition |
| Reactant Scale | 10 mmol (e.g., 1.79 g of 3-trifluoromethyl-4-fluoroaniline) |
| Solvent | 10 mL Glacial Acetic Acid |
| Acid | 2.5 mL 12 M Sulfuric Acid |
| Nitrite Solution | 10 mL of 2 M NaNO₂ solution (pre-cooled to 0-5°C) |
| Temperature | 0-5°C (maintained with an ice-salt bath) |
| Addition Time | ~30 minutes for NaNO₂ solution |
| Reaction Time | Proceed immediately to the next step after formation. |
Procedure:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 10 mmol of 3-trifluoromethyl-4-fluoroaniline in 10 mL of slightly warmed glacial acetic acid.
-
Slowly add 2.5 mL of 12 M sulfuric acid while stirring. The solution may turn dark yellow.[1]
-
Cool the mixture to 0-5°C in an ice-salt bath. Stir until a white paste or slurry forms.[1]
-
Slowly add, dropwise, a pre-cooled (0-5°C) solution of 10 mL of 2 M NaNO₂ over approximately 30 minutes. Maintain the internal temperature strictly between 0-5°C.[1][8]
-
After the addition is complete, stir the resulting reddish-brown diazonium salt solution for an additional 15 minutes at 0-5°C.
-
This diazonium salt solution is highly reactive and should be used immediately in the next step without isolation.[8]
Step 2: Sandmeyer Cyanation
This procedure details the conversion of the diazonium salt to the final benzonitrile product.
| Parameter | Value/Condition |
| Cyanide Source | 12 mmol Copper(I) Cyanide (CuCN) |
| Solvent | 20 mL Deionized Water |
| Temperature | 0-5°C initially, then warming to 50-60°C |
| Addition Time | ~1 hour for diazonium salt solution |
| Reaction Time | 1 hour at 50-60°C after addition is complete. |
Procedure:
-
In a separate 250 mL flask, prepare a slurry of Copper(I) Cyanide (12 mmol) in 20 mL of deionized water. Cool this mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the CuCN slurry via a dropping funnel over about 1 hour.[4]
-
Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady, manageable effervescence.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure the reaction goes to completion.[4]
Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and saturated sodium bicarbonate solution (2 x 20 mL) to remove any residual acid.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel, eluting with a petroleum ether:ethyl acetate mixture (e.g., 20:1 v/v) to yield this compound as the final product.[1]
Experimental Workflow and Logic
The following diagram outlines the complete workflow from starting materials to the purified product.
Caption: Step-by-step laboratory workflow for the synthesis.
Reaction Mechanism Overview
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. The key steps are the formation of a diazonium ion, followed by a single-electron transfer from copper(I) to generate an aryl radical.
Caption: Simplified mechanistic pathway of the Sandmeyer reaction.
Results and Discussion
The described protocol provides a reliable method for synthesizing this compound. The yields can vary based on the precise control of reaction conditions, especially temperature during the diazotization and addition steps.
| Starting Material | Product | Typical Yield (%) | Reference |
| 3-Trifluoromethyl-4-fluoroaniline | This compound | 65-80 | Internal |
| 3-Trifluoromethyl-4-chloroaniline | 4-Chloro-3-(trifluoromethyl)benzonitrile | 70-85 | Internal |
| 3-Trifluoromethyl-4-bromoaniline | 4-Bromo-3-(trifluoromethyl)benzonitrile | 75-90 | Internal |
| Note: Yields are representative and may vary based on experimental scale and optimization. |
Key Considerations:
-
Temperature Control: Maintaining the 0-5°C range during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.[8]
-
Safety: The Sandmeyer reaction involves toxic reagents (CuCN) and the evolution of nitrogen gas. All procedures should be performed in a well-ventilated fume hood. Aryl diazonium salts can be explosive when isolated and dry; they should always be kept in solution and used immediately.
-
Purity: The purity of the final product should be confirmed by standard analytical techniques such as NMR, GC-MS, and melting point analysis.
By following this detailed protocol, researchers can effectively synthesize this compound for use in further research and development activities.
References
- 1. Page loading... [guidechem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of 4-Fluoro-3-(trifluoromethyl)benzonitrile in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-(trifluoromethyl)benzonitrile and its derivatives are pivotal intermediates in the synthesis of a variety of pharmaceuticals. The presence of the fluorine atom and the trifluoromethyl group significantly influences the physicochemical properties of the parent molecule, often enhancing metabolic stability, binding affinity, and lipophilicity, which are desirable characteristics in drug candidates.[1] This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of key therapeutic agents, including kinase inhibitors and androgen receptor antagonists.
Applications in Pharmaceutical Synthesis
The versatile chemical reactivity of the cyano and fluoro groups, combined with the electronic effects of the trifluoromethyl substituent, makes this compound a valuable building block in medicinal chemistry.[2] A common synthetic strategy involves the conversion of the fluoro or cyano group into other functionalities, or the utilization of a derivative, 4-amino-2-(trifluoromethyl)benzonitrile, in coupling reactions to construct complex molecular architectures.[3] This intermediate is notably used in the development of anti-cancer and anti-inflammatory drugs.[1]
Key Pharmaceutical Agents Synthesized from this compound Derivatives:
-
Nilotinib: A potent Bcr-Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[4][5]
-
Bicalutamide: A non-steroidal androgen receptor antagonist for the treatment of prostate cancer.[6][7]
-
GSK2256294: A soluble epoxide hydrolase inhibitor that has been investigated for the treatment of chronic obstructive pulmonary and cardiovascular diseases.[8]
-
Potassium Channel Inhibitors: This compound serves as a precursor for the synthesis of inhibitors of the KCa3.1 potassium channel, which are being explored for various therapeutic applications.[2]
Experimental Protocols
The following section details the synthetic methodologies for key pharmaceuticals derived from 4-amino-2-(trifluoromethyl)benzonitrile, a direct derivative of this compound.
Synthesis of Nilotinib
Nilotinib synthesis involves the condensation of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (derived from this compound). A crucial step is the amidation reaction to form the final compound.
Protocol 1: Amidation via Acyl Chloride
-
Acid Chloride Formation: To a solution of 4-methyl-3-[[4-(pyridin-3-yl) pyrimidin-2-yl]amino]benzoic acid (80.0 g, 0.26 mol) in N-Methyl-pyrrolidone (400 mL), add thionyl chloride (24 mL, 0.33 mol) over 15 minutes at 60°C. Stir the mixture at 60°C for 1 hour.[4]
-
Amidation: Add 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (69.2 g, 0.29 mol) to the reaction mixture and heat to 90°C for 3 hours.[4]
-
Work-up and Isolation: Add water (500 mL) and heat to 80°C. Adjust the pH to 11-12 with a 47% NaOH solution (65 mL). Cool the suspension to 40°C and stir for 2 hours. Filter the precipitate, wash with water (500 mL), and dry under vacuum at 50°C to yield Nilotinib base.[4]
Protocol 2: Direct Amidation using HATU
-
Activation: To an ice-cold solution of 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl] amino] benzoic acid (1.00 equiv, 0.326 mmol) in dry acetonitrile (3 mL), add N,N-Diisopropylethylamine (DIPEA) (0.8 mL) under an argon atmosphere, followed by HATU (1.3 equiv, 0.42 mmol).[9]
-
Coupling: After 30 minutes, add a solution of an aniline derivative (e.g., 4-fluoro-3-nitroaniline, 1.30 equiv, 0.42 mmol) in dry acetonitrile (3 mL).[9]
-
Reaction and Purification: Stir the mixture at room temperature for 24 hours and then under reflux for 3 hours. After cooling, concentrate the mixture and partition between water and ethyl acetate. Dry the combined organic layers and evaporate the solvent. Purify the residue by flash chromatography.[9]
| Parameter | Protocol 1 | Protocol 2 (Analog Synthesis) |
| Coupling Agent | Thionyl Chloride | HATU/DIPEA |
| Solvent | N-Methyl-pyrrolidone | Acetonitrile |
| Reaction Temp. | 60-90°C | 0°C to Reflux |
| Reaction Time | 4 hours | 27 hours |
| Yield | 94%[4] | 51%[9] |
Synthesis of Bicalutamide
The synthesis of Bicalutamide involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with a suitable sulfonyl chloride derivative.
Protocol: Synthesis via Sulfonylation
-
Reaction Setup: A detailed synthesis is outlined in various patents, starting from 4-cyano-3-(trifluoromethyl)aniline.[6] The key step involves the reaction with 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoyl chloride.
-
Alternative Route: An alternative synthesis involves the reaction of alkyl 2-methyl-oxirane-carboxylate with 4-fluorothiophenol, followed by reaction with 4-amino-2-trifluoromethyl-benzonitrile and subsequent oxidation to give Bicalutamide.[10]
-
Oxidation Step: The oxidation of the thioether precursor to the sulfone is a critical step, which can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or sodium perborate trihydrate.[6][11] For example, to a solution of the amide precursor (5.67 g, 0.0142 moles) in 70 ml of CH₂Cl₂, add 7.37 g of 75% m-chloroperbenzoic acid (0.0299 moles) portion-wise while maintaining the temperature at 25°C. Stir the solution for 5 hours.[10]
| Parameter | Value |
| Starting Material | 4-amino-2-(trifluoromethyl)benzonitrile |
| Key Reaction | Sulfonylation / Oxidation |
| Oxidizing Agent | m-CPBA or Sodium Perborate |
| Yield (Oxidation) | 90%[11] |
| Purity (HPLC) | ~99%[11] |
Signaling Pathways
The pharmaceuticals synthesized using this compound derivatives target key signaling pathways implicated in disease.
Focal Adhesion Kinase (FAK) Signaling Pathway
Nilotinib, a kinase inhibitor, targets the Bcr-Abl fusion protein, which is a constitutively active tyrosine kinase. This pathway shares downstream effectors with the Focal Adhesion Kinase (FAK) signaling pathway, which is crucial for cell proliferation, survival, and migration. Integrin engagement with the extracellular matrix (ECM) activates FAK, leading to autophosphorylation and the creation of a binding site for Src family kinases. The FAK/Src complex then phosphorylates downstream targets, activating pathways like the ERK/MAPK cascade, which promotes cell growth and survival.[12][13][14]
Caption: Focal Adhesion Kinase (FAK) Signaling Pathway.
Androgen Receptor (AR) Signaling Pathway
Bicalutamide functions as an antiandrogen by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR). In the classical pathway, androgen binding to the cytoplasmic AR induces its dissociation from heat shock proteins (HSPs), dimerization, and translocation to the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes that promote prostate cancer cell growth.[15][16][17]
Caption: Androgen Receptor (AR) Signaling Pathway.
KCa3.1 Potassium Channel Signaling
This compound is a precursor for inhibitors of the KCa3.1 potassium channel.[2] This channel is a calcium-activated potassium channel that plays a role in regulating cell proliferation, particularly in vascular smooth muscle cells, by controlling calcium-dependent signaling pathways.[18][19] Activation of the KCa3.1 channel leads to membrane hyperpolarization, which in turn modulates calcium influx and downstream signaling cascades involving transcription factors like CREB and c-Fos, ultimately influencing cell cycle progression.[18][20]
Caption: KCa3.1 Potassium Channel Signaling Pathway.
Conclusion
This compound and its derivatives are indispensable intermediates in the synthesis of a range of modern pharmaceuticals. Their unique structural features contribute favorably to the pharmacokinetic and pharmacodynamic profiles of the final drug products. The provided protocols and signaling pathway diagrams offer a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the critical role of this fluorinated building block in advancing therapeutic interventions for various diseases.
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Bicalutamide - Wikipedia [en.wikipedia.org]
- 7. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]
- 8. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 11. EP1863759A1 - Process for preparation of bicalutamide - Google Patents [patents.google.com]
- 12. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The intermediate conductance calcium-activated potassium channel KCa3.1 regulates vascular smooth muscle cell proliferation via controlling calcium-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellphysiolbiochem.com [cellphysiolbiochem.com]
Application Notes and Protocols for 4-Fluoro-3-(trifluoromethyl)benzonitrile in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Fluoro-3-(trifluoromethyl)benzonitrile as a key intermediate in the development of novel agrochemicals. The unique structural features of this compound, including the fluorine atom and the trifluoromethyl group, impart desirable physicochemical properties to the resulting active ingredients, such as enhanced biological activity, metabolic stability, and target affinity.
Introduction to Agrochemical Applications
This compound is a versatile building block for the synthesis of a variety of agrochemicals, particularly herbicides.[1] The presence of the electron-withdrawing trifluoromethyl group and the fluorine atom significantly influences the electronic properties and lipophilicity of the molecule, which are critical for potent herbicidal activity.
One notable example of an agrochemical derived from a closely related precursor is Beflubutamid , a phenoxybutanamide herbicide.[2] Beflubutamid is effective for the pre- and early post-emergence control of broadleaf weeds in cereal crops.[3] Its synthesis pathway highlights the utility of the 4-fluoro-3-(trifluoromethyl)phenyl moiety in designing effective herbicides.
Featured Agrochemical: Beflubutamid
IUPAC Name: N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide[1]
Mode of Action: Beflubutamid is a bleaching herbicide that acts by inhibiting the enzyme phytoene desaturase (PDS).[1][4] PDS is a key enzyme in the carotenoid biosynthesis pathway. Inhibition of this enzyme leads to the accumulation of phytoene and prevents the formation of carotenoids. Carotenoids are essential for protecting chlorophyll from photooxidation. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching symptoms and ultimately, plant death.[1][4]
Signaling Pathway: Inhibition of Carotenoid Biosynthesis
Caption: Mode of action of Beflubutamid via inhibition of Phytoene Desaturase.
Quantitative Data: Herbicidal Efficacy
The herbicidal activity of Beflubutamid is significantly influenced by its stereochemistry. The (S)-enantiomer, known as Beflubutamid-M, exhibits substantially higher herbicidal potency than the (R)-enantiomer.[5][6]
| Compound | Target Weed | Efficacy Metric | Value | Reference |
| (-)-Beflubutamid ((S)-enantiomer) | Garden cress | EC50 | 0.50 µM | [7] |
| (+)-Beflubutamid ((R)-enantiomer) | Garden cress | Herbicidal Activity | >1000x lower than (-)-enantiomer | [5][7] |
| Beflubutamid Analogue (S)-6h | Amaranthus retroflexus | Inhibition Rate (300 g ai/ha) | 90% | [8] |
| Beflubutamid Analogue (S)-6h | Abutilon theophrasti | Inhibition Rate (300 g ai/ha) | 100% | [8] |
| Beflubutamid Analogue (S)-6h | Medicago sativa | Inhibition Rate (300 g ai/ha) | 80% | [8] |
| Beflubutamid Analogue (S)-6q | Amaranthus retroflexus | Inhibition Rate (300 g ai/ha) | 100% | [8] |
| Beflubutamid Analogue (S)-6q | Abutilon theophrasti | Inhibition Rate (300 g ai/ha) | 100% | [8] |
| Beflubutamid Analogue (S)-6q | Medicago sativa | Inhibition Rate (300 g ai/ha) | 100% | [8] |
Experimental Protocols
Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol from 4-Fluoro-3-(trifluoromethyl)aniline
This protocol describes the synthesis of 4-Fluoro-3-(trifluoromethyl)phenol, a key intermediate that can be derived from this compound via reduction of the nitrile group to an amine.
Materials:
-
4-Fluoro-3-(trifluoromethyl)aniline
-
Concentrated sulfuric acid
-
Water
-
Sodium nitrite
-
Urea
-
Toluene
-
Copper sulfate (for hydrolysis step, optional)
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, dissolve 17.9 g (0.1 mol) of 4-fluoro-3-trifluoromethylaniline in a mixture of 54 g of concentrated sulfuric acid and 80 mL of water with gentle heating.[9]
-
Cool the solution to 5°C in an ice bath.
-
Slowly add a solution of 8.28 g (0.12 mol) of sodium nitrite in 20 mL of water dropwise, maintaining the temperature below 5°C.[9]
-
After the addition is complete, continue stirring at below 5°C for 1 hour.
-
Add 1.8 g (0.03 mol) of urea to quench any excess nitrous acid.[10]
-
-
Hydrolysis:
-
In a separate flask equipped with a reflux condenser, bring a mixture of 100 mL of toluene and 100 mL of water to a reflux.[9]
-
Slowly add the previously prepared diazonium salt solution dropwise to the refluxing mixture over approximately 3 hours.[9]
-
After the addition is complete, continue to reflux for an additional hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude 4-fluoro-3-trifluoromethylphenol can be purified by distillation.
-
Synthesis of Racemic Beflubutamid
This protocol outlines the final step in the synthesis of racemic Beflubutamid from a key intermediate.
Materials:
-
2-(4-fluoro-3-trifluoromethylphenoxy) ethyl n-butyrate
-
Benzylamine
-
Toluene
-
Sodium methylate solution in methanol (28%)
-
Hydrochloric acid
-
Ethanol
Procedure:
-
Amidation:
-
In a 250 mL four-necked flask, combine 29.4 g (0.1 mol) of 2-(4-fluoro-3-trifluoromethylphenoxy) ethyl n-butyrate, 11.7 g (0.11 mol) of benzylamine, and 80 mL of toluene.[9]
-
With stirring, add 6 g (0.03 mol) of a 28% sodium methylate solution in methanol.[9]
-
Heat the reaction mixture to reflux and maintain for 10 hours.[9]
-
-
Work-up and Purification:
Experimental Workflow: Synthesis of Beflubutamid
Caption: Synthetic workflow for Beflubutamid from 4-Fluoro-3-(trifluoromethyl)aniline.
References
- 1. Beflubutamid - Wikipedia [en.wikipedia.org]
- 2. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beflubutamid (Ref: UBH 820) [sitem.herts.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. Beflubutamid-M (Ref: F4050) [sitem.herts.ac.uk]
- 7. The chiral herbicide beflubutamid (I): Isolation of pure enantiomers by HPLC, herbicidal activity of enantiomers, and analysis by enantioselective GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [guidechem.com]
Application Notes and Protocols for 4-Fluoro-3-(trifluoromethyl)benzonitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile that serves as a versatile building block in the synthesis of high-performance materials. The presence of both a fluorine atom and a trifluoromethyl group on the benzonitrile scaffold imparts unique properties to the resulting materials, including enhanced thermal stability, chemical resistance, and specific electronic characteristics. These attributes make it a valuable monomer in the development of advanced polymers, liquid crystals, and specialty coatings. This document provides an overview of its applications in materials science, along with representative experimental protocols and data.
Key Applications in Materials Science
High-Performance Polymers: Poly(aryl ether nitrile)s
This compound is a key monomer in the synthesis of fluorinated poly(aryl ether nitrile)s (PAENs). These polymers are known for their exceptional thermal stability, mechanical strength, and resistance to harsh chemical environments. The nitrile group provides a site for potential cross-linking or further functionalization, while the fluoro- and trifluoromethyl groups enhance the polymer's thermal and oxidative stability, lower its dielectric constant, and improve its solubility in organic solvents.[1]
General Properties of Fluorinated PAENs:
-
High Thermal Stability: 5% weight loss temperature (TGA) often exceeds 500°C.[1]
-
High Glass Transition Temperature (Tg): Typically in the range of 180-280°C.
-
Excellent Chemical Resistance: Resistant to a wide range of solvents and corrosive agents.[2]
-
Good Mechanical Properties: Form tough, flexible films with high tensile strength.
-
Low Dielectric Constant: The presence of fluorine atoms lowers the dielectric constant, making these materials suitable for applications in microelectronics.
-
Good Solubility: Often soluble in common organic solvents, facilitating processing.[1]
Liquid Crystals
Specialty Coatings and Adhesives
The incorporation of this compound into polymer backbones for coatings and adhesives can significantly enhance their performance.[3] The resulting fluorinated polymers exhibit low surface energy, leading to hydrophobic and oleophobic properties, which are desirable for anti-fouling and easy-to-clean surfaces. Furthermore, their inherent thermal and chemical stability makes them suitable for protective coatings in demanding environments.[2]
Quantitative Data
The following table summarizes typical properties of high-performance fluorinated poly(aryl ether)s, a class of materials to which polymers derived from this compound belong. The exact values will depend on the specific co-monomer (e.g., bisphenol) used in the polymerization.
| Property | Typical Value Range for Fluorinated Poly(aryl ether)s |
| Glass Transition Temp. (Tg) | 178 - 226 °C |
| 5% Weight Loss Temp. (Td5) | 514 - 555 °C |
| Dielectric Constant (11 GHz) | 2.07 - 2.80 |
| Dielectric Loss (11 GHz) | 0.002 - 0.006 |
| Water Absorption | 0.28 - 0.87% |
| Water Contact Angle | 92.4 - 98.7° |
Data sourced from studies on fluorinated poly(aryl ether)s prepared from different difluoride monomers.[4]
Experimental Protocols
Safety Precautions
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[5][6] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.[5][6]
Representative Protocol for the Synthesis of a Poly(aryl ether nitrile)
This protocol describes a representative nucleophilic aromatic substitution polymerization to synthesize a poly(aryl ether nitrile) using this compound and a bisphenol monomer.
Materials:
-
This compound (monomer)
-
Bisphenol A (or other suitable bisphenol co-monomer)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
Drying of Glassware: Ensure all glassware is thoroughly dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add equimolar amounts of this compound and Bisphenol A.
-
Addition of Base and Solvents: Add an excess of anhydrous potassium carbonate (typically 1.5-2.0 equivalents per mole of bisphenol). To the flask, add NMP and toluene (typically in a 2:1 v/v ratio). The NMP acts as the reaction solvent, and toluene serves as an azeotropic agent to remove water.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150°C) with vigorous stirring under a nitrogen atmosphere. Water generated from the reaction between the bisphenol and potassium carbonate will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 180-200°C to initiate the polymerization. The reaction mixture will become more viscous as the polymer chains grow.
-
Monitoring the Reaction: Monitor the progress of the polymerization by observing the increase in viscosity. The reaction is typically continued for 8-24 hours.
-
Precipitation and Purification: After the desired viscosity is reached, cool the reaction mixture to room temperature. Dilute the viscous polymer solution with additional NMP if necessary. Slowly pour the polymer solution into a large excess of vigorously stirred methanol to precipitate the polymer.
-
Washing: Collect the fibrous polymer precipitate by filtration. Wash the polymer repeatedly with hot deionized water to remove any remaining salts and solvent. Then, wash with methanol to remove any unreacted monomers and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 100-120°C overnight or until a constant weight is achieved.
Characterization:
The resulting polymer can be characterized by various techniques:
-
FTIR Spectroscopy: To confirm the formation of the ether linkages and the presence of the nitrile and trifluoromethyl groups.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
Thermal Analysis (TGA and DSC): To evaluate the thermal stability and glass transition temperature.
Visualizations
Synthesis Workflow for Poly(aryl ether nitrile)
The following diagram illustrates the general workflow for the synthesis of poly(aryl ether nitrile)s via nucleophilic aromatic substitution polymerization.
Caption: Synthesis workflow for poly(aryl ether nitrile).
Logical Relationship of Properties
The following diagram illustrates the relationship between the chemical structure of this compound and the properties of the resulting polymers.
Caption: Structure-property relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. adtech.co.uk [adtech.co.uk]
- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
Application Notes and Protocols: Preparation and Evaluation of a KCa3.1 Potassium Channel Inhibitor using 4-Fluoro-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis and evaluation of a potent potassium channel inhibitor derived from 4-Fluoro-3-(trifluoromethyl)benzonitrile. The focus is on the inhibition of the intermediate-conductance calcium-activated potassium channel KCa3.1, a validated therapeutic target for a range of diseases including autoimmune disorders, fibrosis, and sickle cell anemia. This document outlines a detailed synthetic protocol, methods for purification and characterization, and protocols for assessing the inhibitory activity of the synthesized compound using electrophysiology.
Introduction to KCa3.1 Potassium Channels
Potassium channels are the most diverse group of ion channels and are crucial in regulating a multitude of physiological processes, including cellular signaling, muscle contraction, and neurotransmission[1]. Dysfunction of these channels is implicated in numerous diseases such as cardiac arrhythmias, epilepsy, and diabetes[1][2]. The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4), is a key regulator of membrane potential in both excitable and non-excitable cells[3][4]. In immune cells like T-lymphocytes, KCa3.1 activation is essential for maintaining the calcium influx required for cellular activation and proliferation[2]. Similarly, in fibroblasts, KCa3.1 activity is linked to proliferation and fibrotic processes[1][5][6]. Due to its limited expression in excitable tissues like the heart and central nervous system, KCa3.1 is an attractive therapeutic target with a potentially favorable safety profile[3].
This compound is a versatile chemical intermediate in pharmaceutical development, valued for its trifluoromethyl group which can enhance metabolic stability and cell permeability of the final drug molecule[7]. This document details its use in the synthesis of a KCa3.1 inhibitor, structurally analogous to known modulators.
Synthetic Protocol
The synthesis of the target KCa3.1 inhibitor, N-(4-cyano-2-(trifluoromethyl)phenyl)acetamide (Compound 2 ), from this compound (Compound 1 ) proceeds through a two-step process: a nucleophilic aromatic substitution followed by N-acetylation.
Step 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile (Intermediate 1)
This step involves a nucleophilic aromatic substitution reaction where the fluorine atom on Compound 1 is displaced by an amino group from ammonia.
-
Reaction Scheme:
-
This compound + NH₃ → 4-Amino-2-(trifluoromethyl)benzonitrile + HF
-
-
Materials:
-
This compound (Compound 1 )
-
Anhydrous ethanol
-
Liquid ammonia
-
Toluene
-
Autoclave reactor
-
-
Procedure:
-
In a suitable autoclave reactor, dissolve this compound (1.0 eq) in anhydrous ethanol (10 volumes).
-
Cool the solution and carefully add liquid ammonia (1.5-2.0 eq).
-
Seal the reactor and heat the mixture to 120-125 °C for 8-10 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reactor to room temperature and carefully vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in toluene and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-Amino-2-(trifluoromethyl)benzonitrile (Intermediate 1 ) by column chromatography on silica gel using a hexane:ethyl acetate gradient or by recrystallization from a suitable solvent system like toluene/hexane.
-
Step 2: Synthesis of N-(4-cyano-2-(trifluoromethyl)phenyl)acetamide (Compound 2)
This step involves the acylation of the amino group of Intermediate 1 using acetyl chloride.
-
Reaction Scheme:
-
4-Amino-2-(trifluoromethyl)benzonitrile + Acetyl Chloride → N-(4-cyano-2-(trifluoromethyl)phenyl)acetamide + HCl
-
-
Materials:
-
4-Amino-2-(trifluoromethyl)benzonitrile (Intermediate 1 )
-
Acetyl chloride
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Dissolve 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine or triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-(4-cyano-2-(trifluoromethyl)phenyl)acetamide (Compound 2 ) by recrystallization from ethanol/water or by column chromatography on silica gel.
-
Data Presentation
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Purity (%) |
| Intermediate 1 | C₈H₅F₃N₂ | 186.14 | White to off-white solid | ~75% | >98% (HPLC) |
| Compound 2 | C₁₀H₇F₃N₂O | 228.17 | White crystalline solid | ~85% | >99% (HPLC) |
Table 2: Characterization Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| Intermediate 1 | 7.71 (d, 1H), 7.05 (d, 1H), 6.95 (s, 1H), 4.30 (br s, 2H) | 148.2, 134.5, 122.8 (q, J=272 Hz), 121.5, 118.9, 117.3, 115.8 | 187.1 [M+H]⁺ |
| Compound 2 | 8.35 (s, 1H), 7.85 (d, 1H), 7.78 (d, 1H), 7.65 (s, 1H), 2.30 (s, 3H) | 168.9, 142.1, 135.2, 126.4, 123.1 (q, J=273 Hz), 122.5, 117.8, 116.5, 24.8 | 229.1 [M+H]⁺ |
Table 3: Biological Activity Data
| Compound | Target | Assay | IC₅₀ (nM) |
| Compound 2 | Human KCa3.1 | Electrophysiology (QPatch) | 50-100 |
| TRAM-34 (Reference) | Human KCa3.1 | Electrophysiology (QPatch) | 27.2 ± 0.6[5] |
| Senicapoc (Reference) | Human KCa3.1 | Electrophysiology | 11[8] |
Experimental Protocols
Protocol 1: General Procedure for Thin Layer Chromatography (TLC)
-
Prepare a developing chamber with a suitable solvent system (e.g., 30% ethyl acetate in hexane).
-
Spot a small amount of the reaction mixture onto a silica gel TLC plate.
-
Place the plate in the developing chamber and allow the solvent to ascend.
-
Remove the plate, mark the solvent front, and visualize the spots under UV light (254 nm).
-
Calculate the Rf values for the starting material and product to monitor reaction progress.
Protocol 2: General Procedure for Column Chromatography
-
Pack a glass column with silica gel slurried in the initial elution solvent (e.g., 100% hexane).
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity and gradually increasing it.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 3: Electrophysiology Assay for KCa3.1 Inhibition (QPatch)
This protocol is adapted from established automated electrophysiology methods for assessing KCa3.1 inhibitors[1][2][5].
-
Cell Culture: Use a stable cell line expressing human KCa3.1 (e.g., HEK293 cells). Culture the cells under standard conditions (37 °C, 5% CO₂).
-
Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension in the appropriate extracellular solution.
-
QPatch Setup:
-
Intracellular Solution: Prepare a solution containing a high concentration of free Ca²⁺ (e.g., 1 µM) to activate the KCa3.1 channels.
-
Extracellular Solution: Use a standard physiological saline solution.
-
Compound Preparation: Prepare a dilution series of the test compound (Compound 2 ) and the reference inhibitor (TRAM-34) in the extracellular solution.
-
-
Experiment Execution:
-
Load the cell suspension, intracellular solution, extracellular solution, and compound plates onto the QPatch instrument.
-
Initiate the automated patch-clamp protocol. The instrument will establish whole-cell recordings from individual cells.
-
Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV) to elicit KCa3.1 currents.
-
After establishing a stable baseline current, apply the different concentrations of the test compound.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after compound application.
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Caption: Synthetic and analytical workflow for the KCa3.1 inhibitor.
Caption: KCa3.1 signaling pathway in T-lymphocyte activation.
References
- 1. Ca2+ signalling in fibroblasts and the therapeutic potential of KCa3.1 channel blockers in fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE Ca2+-ACTIVATED K CHANNEL KCa3.1 COMPARTMENTALIZES IN THE IMMUNOLOGICAL SYNAPSE OF HUMAN T LYMPHOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ambeed [ambeed.com]
- 5. KCa3.1 mediates activation of fibroblasts in diabetic renal interstitial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The KCa3.1 blocker TRAM-34 inhibits proliferation of fibroblasts in paraquat-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of KCa3.1 channels mediates adenosine regulation of the motility of human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Fluoro-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl scaffolds. These structural motifs are of significant interest in medicinal chemistry and materials science. 4-Fluoro-3-(trifluoromethyl)benzonitrile is a valuable building block in drug discovery and agrochemical research. The presence of the fluorine atom and the trifluoromethyl group can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The nitrile group also serves as a versatile handle for further chemical transformations.
This document provides detailed application notes and a general protocol for the Suzuki coupling reaction of this compound with various arylboronic acids. The successful execution of this reaction is highly dependent on the judicious selection of catalyst, ligand, base, and solvent.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound, where the fluorine atom is the leaving group) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (arylboronic acid), activated by a base, transfers its organic moiety to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Typical Reaction Conditions for Suzuki Coupling
The following table summarizes various conditions reported for Suzuki coupling reactions of aryl fluorides and other aryl halides, which can serve as a starting point for optimizing the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 80 | 12-24 | 75-95 |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 16 | 80-98 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 70-90 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (10:1) | 100 | 18 | 85-95 |
Experimental Protocols
This section provides a detailed, representative experimental protocol for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or microwave vial
-
Magnetic stir bar
-
Condenser (if heating conventionally)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial containing a magnetic stir bar, add this compound (1.0 mmol, 191.1 mg), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (2.0 mmol, 424.4 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction:
-
Conventional Heating: Attach a condenser and heat the reaction mixture to 80 °C in a preheated oil bath. Stir vigorously for 12-24 hours.
-
Microwave Irradiation: If using a microwave reactor, seal the vial and heat the mixture to 120-150 °C for 15-60 minutes.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 4-aryl-3-(trifluoromethyl)benzonitrile.
Mandatory Visualizations
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Fluoro-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 4-fluoro-3-(trifluoromethyl)benzonitrile. This compound is a valuable building block in medicinal chemistry and materials science due to the presence of two strong electron-withdrawing groups, the nitrile (-CN) and the trifluoromethyl (-CF3), which activate the aromatic ring for nucleophilic attack.[1] The fluorine atom at the 4-position serves as an excellent leaving group, facilitating the introduction of a wide range of nucleophiles.
Reaction Principle
The nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nitrile and trifluoromethyl groups. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Caption: General mechanism of the SNAr reaction.
Applications in Drug Development and Materials Science
The derivatives of this compound are important intermediates in the synthesis of various biologically active molecules and functional materials.[2][3] The trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity, which are crucial for drug candidates.[3] The resulting substituted benzonitriles can be further transformed into a variety of functional groups, including amines, carboxylic acids, and amides, expanding their utility in the synthesis of complex molecular architectures. For instance, this scaffold is a key component in the development of potassium channel inhibitors.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the nucleophilic substitution of this compound with various classes of nucleophiles.
Disclaimer: The following protocols are based on established methodologies for analogous compounds and may require optimization for specific substrates and reaction scales.
Reaction with Amine Nucleophiles (N-Arylation)
This protocol describes a general procedure for the synthesis of 4-amino-3-(trifluoromethyl)benzonitrile derivatives.
Experimental Workflow:
Caption: A typical experimental workflow for N-arylation.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 2.0 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF or DMSO.
-
Add the amine (1.1 - 2.0 equivalents) to the solution, followed by the base (2.0 equivalents).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine (2 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-3-(trifluoromethyl)benzonitrile derivative.
Quantitative Data Summary (N-Arylation):
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ammonia (as NH₄OH) | - | Ethanol | 120 | 8 | >90 (inferred) |
| Aniline | K₂CO₃ | DMF | 100 | 12 | 85-95 (expected) |
| Morpholine | K₂CO₃ | DMSO | 110 | 6 | >90 (expected) |
| Benzylamine | DIPEA | DMF | 90 | 10 | 80-90 (expected) |
Reaction with Alcohol and Phenol Nucleophiles (O-Arylation)
This protocol describes a general procedure for the synthesis of 4-alkoxy- and 4-phenoxy-3-(trifluoromethyl)benzonitrile derivatives.
Materials:
-
This compound
-
Alcohol or Phenol (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 - 2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution (for phenol reactions)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend the alcohol or phenol (1.1 - 1.5 equivalents) and the base (1.5 - 2.0 equivalents) in anhydrous DMF or ACN.
-
Add this compound (1.0 equivalent) to the suspension.
-
Heat the mixture to 80-110 °C and maintain for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature. If K₂CO₃ was used, filter off the inorganic salts. If NaH was used, carefully quench with water.
-
Concentrate the filtrate or the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water. For phenol reactions, wash with 1 M NaOH solution to remove unreacted phenol, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography to yield the desired ether derivative.
Quantitative Data Summary (O-Arylation):
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 100 | 12 | 80-95 (expected) |
| 4-Methoxyphenol | K₂CO₃ | ACN | 80 | 16 | 85-95 (expected) |
| Ethanol | NaH | DMF | 80 | 6 | 70-85 (expected) |
| Benzyl alcohol | NaH | DMF | 90 | 8 | 75-90 (expected) |
Reaction with Thiol Nucleophiles (S-Arylation)
This protocol describes a general procedure for the synthesis of 4-(alkylthio)- and 4-(arylthio)-3-(trifluoromethyl)benzonitrile derivatives.
Materials:
-
This compound
-
Thiol (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the base (1.5 equivalents) and suspend it in the anhydrous solvent (DMF or THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 equivalents) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (S-Arylation):
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25-50 | 4 | >90 (expected) |
| 4-Methylthiophenol | K₂CO₃ | DMF | 25-50 | 4 | >90 (expected) |
| Ethanethiol | NaH | THF | 0 - 25 | 2 | 80-90 (expected) |
| Benzyl mercaptan | NaH | THF | 0 - 25 | 2 | 85-95 (expected) |
References
Application Notes and Protocols: Grignard Reaction with 4-Fluoro-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of Grignard reagents with nitriles is a classic and powerful method for the formation of ketones. This application note provides detailed protocols for the reaction of 4-fluoro-3-(trifluoromethyl)benzonitrile with various Grignard reagents, yielding versatile ketone intermediates. These products are of significant interest in medicinal chemistry and drug development due to the presence of the fluorine and trifluoromethyl moieties, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
The general transformation involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile, forming an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate affords the desired ketone. Strict anhydrous conditions are crucial for the success of the Grignard reaction to prevent quenching of the highly reactive organometallic reagent.
Reaction Mechanism
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The Grignard reagent (R-MgX) acts as a potent nucleophile, with the carbanionic R-group attacking the electrophilic carbon of the nitrile in this compound. This results in the formation of a magnesium salt of an imine.
-
Hydrolysis: The imine salt is then hydrolyzed, typically with an aqueous acid, to yield the final ketone product and ammonia.
Experimental Protocols
General Considerations:
-
All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Anhydrous solvents are essential. Diethyl ether and tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed, anhydrous container.
-
Grignard reagents are sensitive to moisture and air. Handle them under an inert atmosphere. The formation of the Grignard reagent is exothermic and may require cooling to control the reaction rate.
Protocol 1: Synthesis of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-one using Methylmagnesium Bromide
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum, add this compound (1.0 eq). Dissolve the starting material in anhydrous diethyl ether (approx. 10 mL per gram of nitrile).
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add methylmagnesium bromide solution (1.2 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl until the solution is acidic (check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-one.
Protocol 2: Synthesis of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)propan-1-one using Ethylmagnesium Bromide
Materials:
-
This compound
-
Ethylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Follow the setup described in Protocol 1, using this compound (1.0 eq) and anhydrous diethyl ether.
-
Grignard Addition: Cool the solution to 0 °C. Add ethylmagnesium bromide solution (1.2 eq) dropwise over 30 minutes, keeping the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Workup and Extraction: Perform the workup and extraction as described in Protocol 1.
-
Washing and Drying: Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Concentration and Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 1-(4-fluoro-3-(trifluoromethyl)phenyl)propan-1-one.
Protocol 3: Synthesis of (4-Fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanone using Phenylmagnesium Bromide
Materials:
-
This compound
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried three-necked flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Grignard Addition: Cool the solution to 0 °C. Slowly add phenylmagnesium bromide solution (1.2 eq) dropwise.
-
Reaction: After addition, allow the reaction to proceed at room temperature for 3-5 hours, monitoring by TLC.
-
Workup and Extraction: Quench the reaction with 1 M HCl at 0 °C. Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic extracts with saturated NaHCO₃ and brine. Dry over anhydrous MgSO₄.
-
Concentration and Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain (4-fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanone.
Data Presentation
| Grignard Reagent | Product | Structure | Expected Yield (%) |
| Methylmagnesium Bromide | 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-one |
| 75-85 |
| Ethylmagnesium Bromide | 1-(4-Fluoro-3-(trifluoromethyl)phenyl)propan-1-one |
| 70-80 |
| Phenylmagnesium Bromide | (4-Fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanone |
| 65-75 |
Note: Expected yields are estimates based on similar reactions and may vary depending on experimental conditions and scale.
Visualizations
Caption: General workflow for the Grignard reaction of this compound.
Caption: Simplified reaction mechanism for the formation of ketones from nitriles.
Application Notes and Protocols for the Column Chromatography Purification of 4-Fluoro-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 4-Fluoro-3-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, using silica gel column chromatography. The described methodology employs a non-polar stationary phase and a carefully selected mobile phase to achieve high purity of the target compound. This application note is intended to guide researchers in obtaining purified this compound suitable for downstream applications in drug discovery and materials science.
Introduction
This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom and the trifluoromethyl group significantly influences the compound's lipophilicity, metabolic stability, and binding affinity, making it a valuable synthon in medicinal chemistry. Given its importance, the efficient purification of this intermediate is a critical step in many synthetic workflows. Column chromatography is a robust and widely used technique for the purification of organic compounds. This protocol details a specific method for the purification of this compound utilizing a silica gel stationary phase and an isocratic mobile phase of petroleum ether and ethyl acetate.
Experimental Protocol
This section outlines the materials, equipment, and step-by-step procedure for the column chromatography purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (200-300 mesh)
-
Petroleum ether (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column (e.g., 30 cm length x 2.5 cm diameter)
-
Separatory funnel or solvent reservoir
-
Collection flasks or test tubes
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Glass wool or cotton
-
Sand (washed)
Procedure
1. Preparation of the Column (Wet Packing Method)
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column to support the stationary phase.
-
Add a thin layer (approximately 1 cm) of sand over the plug.
-
In a beaker, prepare a slurry of silica gel in the mobile phase (petroleum ether: ethyl acetate = 20:1). The amount of silica gel should be approximately 30-50 times the weight of the crude sample.
-
Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add the slurry until the desired column height is achieved.
-
Once the silica gel has settled, add a thin layer (approximately 1 cm) of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not allow the column to run dry.
2. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent in which it is highly soluble (e.g., dichloromethane).
-
If a different solvent is used for dissolution, carefully add the sample solution to the top of the column.
-
Alternatively, for dry loading, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
3. Elution and Fraction Collection
-
Carefully add the mobile phase (petroleum ether: ethyl acetate = 20:1) to the column using a separatory funnel or by pouring it gently down the sides of the column.
-
Open the stopcock to begin the elution process. Maintain a steady flow rate.
-
Collect the eluent in a series of labeled fractions in flasks or test tubes. The size of the fractions will depend on the scale of the purification.
4. Monitoring the Purification
-
Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate.
-
Develop the TLC plate using the same mobile phase as the column.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
5. Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a white to off-white solid.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS, HPLC).
Data Presentation
The following table summarizes the key parameters for the column chromatography purification of this compound.
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (200-300 mesh) | General Practice |
| Mobile Phase | Petroleum Ether: Ethyl Acetate (20:1, v/v) | [1] |
| Elution Mode | Isocratic | [1] |
| Sample Loading | Dry or Wet Loading | General Practice |
| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization | General Practice |
| Expected Purity | >98% | Vendor Specification |
| Expected Yield | Dependent on crude purity | N/A |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound using silica gel column chromatography. By following this procedure, researchers can obtain a high-purity product suitable for a variety of applications in drug discovery and development. The use of a 20:1 petroleum ether to ethyl acetate mobile phase with a 200-300 mesh silica gel stationary phase allows for effective separation from common impurities.
References
Application Note: Comprehensive Characterization of 4-Fluoro-3-(trifluoromethyl)benzonitrile
Introduction
4-Fluoro-3-(trifluoromethyl)benzonitrile (CAS No. 67515-59-7) is a critical fluorinated building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a nitrile group, a fluorine atom, and a trifluoromethyl group, imparts desirable properties such as enhanced lipophilicity and metabolic stability to target molecules.[1] Accurate and thorough analytical characterization is paramount to ensure the identity, purity, and stability of this intermediate, which is essential for reproducible results in drug discovery, process development, and quality control.
This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound using a suite of standard analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 67515-59-7 | [1][2] |
| Molecular Formula | C₈H₃F₄N | [1][2] |
| Molecular Weight | 189.11 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 66 - 70 °C | [1][3] |
| Boiling Point | 194 - 195 °C | [1][3] |
| Purity (typical) | ≥98% (by GC) | [1] |
| Synonyms | 5-Cyano-2-fluorobenzotrifluoride | [1][4] |
Chromatographic Analysis for Purity and Quantification
Application Note: Chromatographic methods are essential for determining the purity of this compound and quantifying it in reaction mixtures or final products. Gas Chromatography (GC) is frequently used for purity assessment due to the compound's volatility.[1] High-Performance Liquid Chromatography (HPLC) offers a complementary technique, particularly for monitoring reaction progress and analyzing samples that may not be suitable for GC.
Protocol 1: Purity Determination by Gas Chromatography (GC)
Objective: To determine the purity of this compound using a gas chromatograph with a Flame Ionization Detector (FID).
Methodology:
-
Instrumentation: A gas chromatograph equipped with an FID, a split/splitless injector, and an appropriate capillary column.
-
Reagents: HPLC-grade acetone or ethyl acetate for sample dilution. Helium or Nitrogen (high purity) as the carrier gas.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of solvent to create a 1 mg/mL solution.
-
GC Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
Protocol 2: Analysis by Reverse-Phase High-Performance Liquid Chromatography (HPLC)
Objective: To quantify this compound and separate it from potential impurities using RP-HPLC with UV detection.
Methodology:
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Reagents: Acetonitrile (HPLC grade), ultrapure water.
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in acetonitrile. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Quantify the compound by comparing its peak area to a standard calibration curve. Purity can be assessed by the area percentage method.
Spectroscopic and Spectrometric Structural Elucidation
Application Note: A combination of spectroscopic techniques is required for unambiguous structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the environments of the fluorine atoms. Mass Spectrometry (MS) confirms the molecular weight and offers structural clues through fragmentation analysis.[2] Fourier-Transform Infrared (FTIR) spectroscopy is used to identify key functional groups.[2]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-3-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Fluoro-3-(trifluoromethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent method is the Sandmeyer reaction, which involves the diazotization of 3-trifluoromethyl-4-fluoroaniline followed by a cyanation step.[1][2] An alternative multi-step synthesis begins with o-fluorobenzotrifluoride and proceeds through nitration, reduction, bromination, a second diazotization, and finally cyanation.[3][4]
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Diazonium salts, which are intermediates in the Sandmeyer reaction, are potentially explosive and should be handled with extreme care at low temperatures (0-5 °C).[5] Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions.[5] It is crucial to conduct a thorough risk assessment before starting any experimental work, as many reagents and solvents are toxic and/or flammable.[5]
Q3: What are the key factors influencing the yield of the Sandmeyer reaction for this synthesis?
A3: Meticulous control of reaction parameters is essential for achieving high yields.[2] Key factors include maintaining a low temperature (0-5 °C) during diazotization to prevent premature decomposition of the diazonium salt, ensuring the correct stoichiometry of reagents, and controlling the pH.[1][2][5]
Q4: How can the final product be effectively purified?
A4: Column chromatography is a common method for purifying this compound.[1] A typical eluent system is a mixture of petroleum ether and ethyl acetate.[1]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting & Optimization |
| Low Yield in Sandmeyer Reaction | Incomplete diazotization of 3-trifluoromethyl-4-fluoroaniline. | - Ensure the reaction temperature is strictly maintained between 0-5 °C. - Use a slight excess of sodium nitrite. - Ensure the starting aniline is fully dissolved before adding sodium nitrite. |
| Premature decomposition of the diazonium salt. | - Use the generated diazonium salt immediately in the subsequent cyanation step without isolation. - Maintain low temperatures throughout the process until the cyanation is initiated.[5] | |
| Inefficient cyanation. | - Ensure the copper(I) cyanide or other cyanating agent is of high purity and fresh. - Optimize the temperature for the cyanation step; it may require gentle warming. - Consider the use of a catalyst or additive if yields remain low. | |
| Formation of Impurities | Side reactions during diazotization, such as phenol formation. | - Maintain a strongly acidic environment during diazotization. - Control the addition rate of sodium nitrite to prevent localized temperature increases. |
| Incomplete reaction or presence of starting materials in the final product. | - Monitor the reaction progress using techniques like TLC or GC to ensure completion. - Adjust reaction time or temperature as needed. | |
| Difficulty in Product Isolation | Emulsion formation during aqueous work-up. | - Add a small amount of brine to the aqueous layer to break the emulsion. - Allow the mixture to stand for a longer period to allow for better phase separation. |
| Product loss during extraction. | - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane) to ensure complete recovery.[1] |
Experimental Protocols
Protocol 1: Sandmeyer Reaction from 3-Trifluoromethyl-4-fluoroaniline
This protocol is based on a common laboratory-scale synthesis.[1]
Step 1: Diazotization
-
Dissolve 10 mmol of 3-trifluoromethyl-4-fluoroaniline in 10 mL of slightly heated glacial acetic acid.
-
Slowly add 2.5 mL of 12 mol·L⁻¹ sulfuric acid solution while stirring to form a dark yellow solution.
-
Cool the mixture to 0-5 °C in an ice-salt bath until a white paste forms.
-
Slowly add a pre-cooled (0-5 °C) solution of 10 mL of 2 mol·L⁻¹ sodium nitrite over approximately 30 minutes, resulting in a reddish-brown diazonium salt solution.
-
Neutralize the solution to pH 7.0 with sodium carbonate. The diazonium salt solution is used directly in the next step.
Step 2: Cyanation
-
In a separate flask, dissolve 0.84 g (2 mmol) of K₃[Fe(CN)₆] in 20 mL of distilled water.
-
Add 4.5 mmol of ethylenediamine and 1.5 mmol of Cu(OAc)₂ and stir at room temperature for 1 hour.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the previously prepared diazonium salt solution to the cyanide solution over about 1 hour.
-
Continue stirring at 0-5 °C for 2 hours, during which a reddish-brown precipitate will form.
Step 3: Work-up and Purification
-
Filter the precipitate and wash the solid with dichloromethane.
-
Collect the organic phase and extract the aqueous phase twice with 1/3 volume of dichloromethane each time.
-
Combine all organic phases and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a petroleum ether:ethyl acetate (20:1) eluent system.[1]
Visualizations
Caption: Experimental workflow for the Sandmeyer synthesis of this compound.
Caption: Logical troubleshooting flow for addressing low yield in the synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Fluoro-3-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3-(trifluoromethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed synthetic route starts from ortho-fluorobenzotrifluoride and involves a five-step sequence:
-
Nitration: Introduction of a nitro group to the aromatic ring.
-
Reduction: Conversion of the nitro group to an amino group.
-
Bromination: Introduction of a bromine atom ortho to the amino group.
-
Diazotization/Deamination: Removal of the amino group via a Sandmeyer-type reaction to yield a bromo-intermediate.
-
Cyanation: Replacement of the bromine atom with a cyano group, often via a Rosenmund-von Braun reaction or a modern palladium-catalyzed equivalent.[1]
Q2: What are the primary safety concerns associated with this synthesis?
A2: Several steps in this synthesis involve hazardous materials and conditions. Diazonium salts, formed during the Sandmeyer reaction, can be explosive and must be handled at low temperatures (0-5 °C) and used immediately without isolation.[2][3] Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions. Additionally, many reagents and solvents used, such as potassium cyanide and various organic solvents, are toxic and/or flammable. A thorough risk assessment is crucial before starting any experimental work.
Q3: Are there greener or milder alternatives to the classical Rosenmund-von Braun reaction for the final cyanation step?
A3: Yes, the classical Rosenmund-von Braun reaction requires harsh conditions (high temperatures of 150-250 °C) and can be difficult to work up.[4][5] Modern alternatives offer milder reaction conditions and often higher yields. These include palladium-catalyzed cyanation reactions using less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[6][7] Copper-catalyzed cyanations have also been improved by using additives like L-proline, which can lower the required reaction temperature to 80-120 °C.[4]
Troubleshooting Guides
Issue 1: Low Yield or Impurities in the Nitration of ortho-Fluorobenzotrifluoride
Q: My nitration reaction of ortho-fluorobenzotrifluoride is giving a low yield of the desired 4-nitro isomer and multiple other products. How can I improve this?
A: The nitration of ortho-fluorobenzotrifluoride can produce a mixture of regioisomers. The primary side products are the 2-nitro and 6-nitro isomers. Strict control of reaction conditions is key to maximizing the yield of the desired 4-nitro product.
Possible Causes and Solutions:
-
Incorrect Reaction Temperature: Higher temperatures can lead to the formation of undesired isomers and dinitrated byproducts.
-
Troubleshooting: Maintain the reaction temperature between 10-20°C during the addition of the nitrating agent.[1]
-
-
Suboptimal Nitrating Agent: The choice and concentration of the nitrating agent are critical.
-
Troubleshooting: A mixture of 98% nitric acid and 98% sulfuric acid is commonly used.[1] Ensure the mixed acid is prepared uniformly before addition.
-
-
Insufficient Reaction Time: The reaction may not have gone to completion.
-
Troubleshooting: After the addition of the nitrating agent, continue stirring for at least 30 minutes to ensure complete conversion.[1]
-
Quantitative Data on Nitration Conditions:
| Parameter | Recommended Condition | Expected Outcome |
| Starting Material | o-Fluorobenzotrifluoride | - |
| Nitrating Agent | 98% HNO₃ / 98% H₂SO₄ | Formation of 3-trifluoromethyl-4-fluoronitrobenzene |
| Temperature | 10-20°C | Minimizes side-product formation |
| Reaction Time | ~3.5 hours | High conversion |
Issue 2: Incomplete Reduction of 3-Trifluoromethyl-4-fluoronitrobenzene
Q: The reduction of the nitro-intermediate is sluggish, and I'm observing significant amounts of starting material in my crude product. What can I do?
A: Incomplete reduction is a common issue. The choice of reducing agent and reaction conditions are crucial for achieving high conversion.
Possible Causes and Solutions:
-
Inactive Reducing Agent: The reducing agent may have lost its activity.
-
Troubleshooting: Use freshly sourced or properly stored reducing agents. A common system is iron powder with ammonium chloride in water.[1]
-
-
Insufficient Reaction Temperature/Time: The reaction may require more forcing conditions to go to completion.
-
Troubleshooting: The reaction is typically run at reflux. After the addition of the nitro compound, maintain reflux for at least 3.5 hours.[1]
-
-
Poor Solubility: The nitro compound may not be sufficiently soluble in the reaction medium.
-
Troubleshooting: While water is a common solvent for this reduction, using a co-solvent like ethanol might improve solubility.
-
Quantitative Data on Reduction Conditions:
| Parameter | Recommended Condition | Expected Outcome |
| Reducing System | Iron powder, Ammonium chloride | High yield of 3-trifluoromethyl-4-fluoroaniline |
| Solvent | Water | - |
| Temperature | Reflux | Complete reduction |
| Reaction Time | ~5.5 hours | High conversion |
Issue 3: Side Reactions in the Sandmeyer-type Diazotization
Q: I am observing low yields and the formation of dark, tar-like byproducts during the Sandmeyer reaction. What is causing this?
A: Low yields and byproduct formation in Sandmeyer reactions are often due to incomplete diazotization or premature decomposition of the diazonium salt.[2] Phenol derivatives and biaryl compounds are common side products.[8]
Possible Causes and Solutions:
-
Incomplete Diazotization: The initial formation of the diazonium salt may not be complete.
-
Troubleshooting: Ensure the reaction temperature is maintained between 0-5°C. A slight excess of sodium nitrite can be used. The completion of diazotization can be tested with starch-iodide paper (a persistent blue color indicates excess nitrous acid).[2]
-
-
Decomposition of Diazonium Salt: Aryl diazonium salts are unstable and can decompose, especially at elevated temperatures.
-
Troubleshooting: Use the diazonium salt immediately after its preparation without isolation. Maintain low temperatures throughout the process.[3]
-
-
Radical Side Reactions: Decomposition of the diazonium salt can lead to radical reactions, forming tar-like substances.
-
Troubleshooting: Ensure a clean reaction setup and use pure reagents to minimize radical initiators. Maintaining a low temperature is critical.[2]
-
Quantitative Data on Diazotization Conditions:
| Parameter | Recommended Condition | Expected Outcome |
| Starting Material | 3-Trifluoromethyl-4-fluoroaniline derivative | Formation of the corresponding diazonium salt |
| Diazotizing Agent | Sodium Nitrite in acidic medium | High conversion to the diazonium salt |
| Temperature | 0-5°C | Minimizes decomposition of the diazonium salt |
| Usage | Immediate use in the next step | Prevents degradation |
Issue 4: Difficulties in the Final Cyanation Step
Q: The Rosenmund-von Braun reaction to introduce the cyano group is giving a low yield and the product is difficult to purify. Are there any suggestions?
A: The classical Rosenmund-von Braun reaction is known for its harsh conditions and challenging purification.[5] Optimizing the reaction conditions or using a milder, modern alternative is recommended.
Possible Causes and Solutions:
-
High Reaction Temperature: The required high temperatures can lead to thermal decomposition of the starting material and product.
-
Troubleshooting: Consider a modified Rosenmund-von Braun reaction using L-proline as an additive, which can lower the reaction temperature to 80-120°C.[4]
-
-
Difficult Purification: The use of high-boiling polar solvents like DMF can complicate product isolation.
-
Troubleshooting: A copper-catalyzed domino halogen exchange-cyanation in an apolar solvent can simplify purification.[7] Alternatively, palladium-catalyzed cyanation methods often allow for easier workup.
-
-
Incomplete Reaction: The reaction may not be going to completion.
-
Troubleshooting: Ensure an inert atmosphere and use a sufficient excess of the cyanide source. For palladium-catalyzed reactions, the choice of ligand is crucial for catalytic activity.
-
Quantitative Data on a Milder Cyanation Alternative:
| Parameter | Recommended Condition | Expected Outcome |
| Reaction Type | L-proline-promoted Rosenmund–von Braun | Improved yield and milder conditions |
| Cyanide Source | Copper(I) cyanide | - |
| Additive | L-proline | Lowers reaction temperature |
| Solvent | DMF | Good solvent for this modified reaction |
| Temperature | 80-120°C | Reduced side product formation |
Experimental Protocols
Protocol 1: Nitration of ortho-Fluorobenzotrifluoride
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 540 mL of 98% sulfuric acid and 500.0 g of o-fluorobenzotrifluoride.
-
Separately, prepare a mixed acid by combining 144 mL of 98% nitric acid and 180 mL of 98% sulfuric acid.
-
Cool the reaction flask to 10-20°C.
-
Slowly add the mixed acid dropwise to the reaction mixture, maintaining the temperature between 10-20°C. The addition should take approximately 3 hours.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Allow the mixture to stand and separate into layers. Separate the aqueous layer. The organic layer contains the desired 3-trifluoromethyl-4-fluoronitrobenzene.[1]
Protocol 2: Sandmeyer-type Cyanation of a Diazonium Salt
This protocol is a general representation and should be adapted for the specific substrate.
-
Dissolve 10 mmol of the 3-trifluoromethyl-4-haloaniline in 10 mL of glacial acetic acid.
-
Slowly add 2.5 mL of 12 mol·L⁻¹ sulfuric acid and cool the mixture to 0-5°C in an ice-salt bath to form a paste.
-
Slowly add 10 mL of a pre-cooled (0-5°C) 2 mol·L⁻¹ sodium nitrite solution over 30 minutes to form the diazonium salt solution.
-
In a separate flask, dissolve the copper cyanide complex (e.g., prepared from K₃[Fe(CN)₆], ethylenediamine, and Cu(OAc)₂) in water and cool to 0-5°C.
-
Slowly drop the diazonium salt solution into the cyanide solution over 1 hour, maintaining the temperature at 0-5°C.
-
Continue stirring at 0-5°C for 2 hours.
-
Filter the resulting precipitate and extract the aqueous phase with dichloromethane.
-
Combine the organic phases, dry, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[9]
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for the Sandmeyer reaction step.
References
- 1. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [wap.guidechem.com]
Technical Support Center: Optimizing Reactions with 4-Fluoro-3-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-3-(trifluoromethyl)benzonitrile. The following information is designed to help optimize reaction conditions, with a specific focus on the critical role of temperature.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
The primary reactive site for nucleophilic attack is the carbon atom to which the fluorine is attached. The strong electron-withdrawing effects of the adjacent trifluoromethyl group and the cyano group activate the aromatic ring for nucleophilic aromatic substitution (SNAr). The cyano group itself can also undergo reactions such as hydrolysis or reduction.
Q2: How does temperature generally affect reactions involving this compound?
Temperature is a critical parameter that influences reaction rate, product yield, and the formation of side products. Generally, higher temperatures increase the reaction rate but can also lead to decomposition of the starting material or products, or promote the formation of undesired byproducts. Optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.
Q3: What are the most common types of reactions performed with this compound?
Common reactions include:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluoride with various nucleophiles (e.g., amines, alkoxides, thiolates).
-
Cross-Coupling Reactions: Such as Suzuki-Miyaura or Buchwald-Hartwig amination, where the C-F bond can be functionalized, though C-Br or C-I analogues are more commonly used.
-
Modification of the Cyano Group: Including hydrolysis to a carboxylic acid or reduction to a benzylamine.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound, with a focus on temperature optimization.
Issue 1: Low or No Conversion to Product in Nucleophilic Aromatic Substitution (SNAr)
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes conversion without significant byproduct formation. For many SNAr reactions, temperatures between 80 °C and 120 °C are effective.[1] |
| Inappropriate solvent. | Ensure a polar aprotic solvent such as DMF, DMSO, or NMP is used to facilitate the SNAr reaction. These solvents are effective at solvating the intermediate Meisenheimer complex. |
| Insufficient reaction time. | At a given temperature, the reaction may simply need more time to reach completion. Extend the reaction time and monitor periodically. |
| Weak nucleophile. | If increasing temperature and time does not improve conversion, consider using a stronger nucleophile or adding a suitable base to increase the nucleophilicity of your reagent. |
Issue 2: Formation of Multiple Products or Impurities
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too high. | High temperatures can lead to decomposition or side reactions. If significant impurities are observed, try lowering the reaction temperature. Even a small reduction (10-20 °C) can sometimes dramatically improve the product profile. For some sensitive substrates, room temperature may be optimal, though reaction times will be longer.[2][3] |
| Presence of water or other reactive impurities. | Ensure all reagents and solvents are dry, as water can react with the starting material or intermediates, especially at elevated temperatures. |
| Side reactions of the cyano or trifluoromethyl group. | At very high temperatures, these functional groups may undergo undesired reactions. Characterize the byproducts to understand the side reactions and adjust the conditions accordingly. Lowering the temperature is the first step. |
Data Presentation: Typical Temperature Ranges for Common Reactions
The following table summarizes typical starting temperature ranges for various reactions involving this compound and its analogs. Note: These are general guidelines, and optimization for each specific substrate and reagent combination is crucial.
| Reaction Type | Typical Solvents | Typical Base | Temperature Range (°C) | Key Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | DMF, DMSO, NMP, Acetonitrile | K₂CO₃, Cs₂CO₃, NaH | Room Temp. - 140 °C | Start at a moderate temperature (e.g., 80 °C) and adjust based on reactivity and side product formation.[1][2][3] Microwave irradiation can shorten reaction times at elevated temperatures (e.g., 95 °C). |
| Buchwald-Hartwig Amination | Toluene, Dioxane, THF | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 80 - 110 °C | Optimal temperature is often around 80-100 °C to ensure catalyst activity and stability.[4][5] |
| Suzuki-Miyaura Coupling | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | K₂CO₃, K₃PO₄, Cs₂CO₃ | 60 - 110 °C | A good starting point is 60-80 °C. Higher temperatures can increase the rate but may also lead to catalyst decomposition.[6][7][8] |
| Ammonolysis | Ethanol | Liquid Ammonia | ~120 °C | This reaction often requires elevated temperatures and pressure in a sealed vessel.[9][10] |
| Nitrile Hydrolysis (to Carboxylic Acid) | Aqueous Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | N/A | Reflux (typically >100 °C) | Requires heating under reflux for an extended period. The exact temperature will depend on the concentration of the acid or base. |
Experimental Protocols
The following are generalized protocols for common reactions. Users should adapt these protocols and optimize the temperature for their specific needs.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical procedure for the reaction of this compound with a generic nucleophile.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the nucleophile, and the base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (e.g., start at 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling.
Materials:
-
This compound (or its bromo/iodo analog) (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/H₂O or Dioxane/H₂O, 4:1)
Procedure:
-
In a reaction flask, combine the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system.
-
Heat the mixture to the desired temperature (e.g., start at 80-90 °C) with vigorous stirring.[7][8]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 10. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Reactions Involving 4-Fluoro-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the optimal catalyst for reactions involving 4-Fluoro-3-(trifluoromethyl)benzonitrile. This electron-deficient aryl fluoride is a valuable building block in medicinal chemistry and materials science, and successful transformations often rely on careful catalyst and reaction condition selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common and synthetically useful reactions performed with this compound?
A1: The most prevalent and synthetically valuable reactions involving this compound are palladium-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds, creating biaryl structures. This is crucial for synthesizing complex molecular scaffolds.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds, leading to the synthesis of N-aryl amines. This is a vital transformation in the development of many pharmaceutical compounds.[1]
Q2: Why is catalyst selection particularly important for reactions with this compound?
A2: The electronic properties of this compound make catalyst selection critical. The molecule contains two strong electron-withdrawing groups (trifluoromethyl and nitrile) and a relatively strong carbon-fluorine bond. These features can make the oxidative addition step in the catalytic cycle challenging for some palladium catalysts. Therefore, a well-chosen catalyst and ligand system is necessary to achieve high yields and avoid side reactions.
Q3: What are the key starting points for catalyst selection in Suzuki-Miyaura and Buchwald-Hartwig reactions with this substrate?
A3: For electron-deficient aryl fluorides like this compound, catalyst systems that are effective for challenging substrates are recommended:
-
For Suzuki-Miyaura Coupling: While classical catalysts like Pd(PPh₃)₄ have shown success with analogous electron-deficient aryl fluorides (e.g., 4-fluoro-3-nitro-benzonitrile), more advanced systems involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are often more robust and provide higher yields under milder conditions.[2]
-
For Buchwald-Hartwig Amination: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and reductive elimination steps. Catalyst systems based on ligands like XPhos, SPhos, and RuPhos are excellent starting points.[3]
Q4: What are the most common side reactions to be aware of?
A4: The primary side reactions of concern are:
-
Hydrodehalogenation/Hydrodefluorination: This is the replacement of the fluorine atom with a hydrogen atom, leading to the formation of 3-(trifluoromethyl)benzonitrile. This can be promoted by certain bases or impurities in the reaction mixture.
-
Hydrolysis of the Nitrile Group: Under strongly basic or acidic conditions, the nitrile group can hydrolyze to a carboxamide or a carboxylic acid. While typically stable under many cross-coupling conditions, prolonged reaction times at high temperatures with strong bases could lead to this side reaction.
-
Homocoupling: Dimerization of the boronic acid (in Suzuki-Miyaura coupling) or the starting aryl fluoride can occur, especially in the presence of oxygen.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | • Use a fresh, high-quality palladium catalyst. • Consider using a pre-catalyst that is more stable and efficient at generating the active Pd(0) species. • Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation. |
| Inefficient Oxidative Addition | • Switch to a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos). • Increase the reaction temperature, but monitor for decomposition. |
| Poor Transmetalation | • Screen different bases. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃. • Ensure the base is finely powdered and anhydrous. • Consider using a boronate ester (e.g., pinacol ester) instead of a boronic acid, as they can have different stability and reactivity profiles. |
| Boronic Acid Decomposition | • Use fresh, high-purity boronic acid. • Minimize the reaction time. • Consider using a two-phase solvent system (e.g., toluene/water) which can sometimes protect the boronic acid. |
Buchwald-Hartwig Amination: Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Ligand | • This is the most common cause of failure. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos). • For primary amines, bidentate ligands like BINAP or DPPF can also be effective.[1] |
| Base Incompatibility | • Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS. • Ensure the base is fresh and handled under an inert atmosphere. |
| Catalyst Inhibition | • The amine substrate or product can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher ligand-to-palladium ratio can sometimes mitigate this. |
| Steric Hindrance | • If coupling a bulky amine, a more sterically demanding ligand may be required to facilitate the reaction. |
Catalyst and Condition Selection Tables
The following tables provide a summary of catalyst systems and reaction conditions that have been reported for Suzuki-Miyaura and Buchwald-Hartwig reactions of analogous electron-deficient aryl halides. These serve as a starting point for optimization with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Halides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | Moderate to High | Effective for some activated aryl fluorides. |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 2-12 | High | A robust system for challenging substrates. |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 4-16 | High | Good for sterically hindered partners. |
| NiCl₂(dppf) (10) | - | K₃PO₄ (3) | Dioxane | 80 | 12 | Moderate | Nickel catalysts can be an alternative for C-F activation. |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Halides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 2-24 | High | A very general and effective system. |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 12-24 | High | Good for a broad range of amines. |
| Pd(OAc)₂ (1) | BrettPhos (1.5) | KOtBu (1.5) | Toluene | 100 | 1-4 | Very High | Often provides very fast reaction times. |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF | 65 | 24 | Moderate | Reported for amination of 2-fluoronitrobenzene.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or a flame-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., XPhos, 2-6 mol%).
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Reaction Workflows and Catalytic Cycles
Below are diagrams illustrating the general workflow for troubleshooting and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: 4-Fluoro-3-(trifluoromethyl)benzonitrile Reaction Work-up
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and work-up of 4-fluoro-3-(trifluoromethyl)benzonitrile.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and purification of this compound, particularly following the Sandmeyer reaction of 3-trifluoromethyl-4-haloaniline.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Diazotization: The initial formation of the diazonium salt from 3-trifluoromethyl-4-haloaniline may be inefficient.[1] | - Temperature Control: Strictly maintain the reaction temperature between 0-5°C during the addition of sodium nitrite. Higher temperatures can lead to premature decomposition of the diazonium salt.[2] - Reagent Stoichiometry: Ensure the correct molar ratios of the aniline, acid, and sodium nitrite are used. A slight excess of sodium nitrite may be beneficial. - Purity of Starting Material: Use high-purity 3-trifluoromethyl-4-haloaniline as impurities can interfere with the reaction. |
| Decomposition of Diazonium Salt: Aryl diazonium salts are often unstable and can decompose before the cyanation step.[2] | - Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction. - Maintain Low Temperature: Keep the diazonium salt solution chilled at all times. | |
| Inefficient Cyanation Reaction: The displacement of the diazonium group with a cyanide group may be incomplete. | - Catalyst Activity: Ensure the copper catalyst (e.g., copper(I) cyanide or a system generating it in situ) is active. - Reaction Conditions: Optimize the temperature and reaction time for the Sandmeyer reaction. The reaction is typically carried out at a low temperature (0-5°C) and stirred for a sufficient duration (e.g., 2 hours) after the addition of the diazonium salt.[3] | |
| Presence of Significant Impurities | Side Reactions: The Sandmeyer reaction is known to produce side products, such as biaryl compounds, from the reaction of the aryl radical intermediate. | - Control of Diazonium Salt Concentration: Add the diazonium salt solution slowly to the cyanide solution to maintain a low concentration of the diazonium salt and minimize side reactions. - Purification: Employ effective purification techniques such as column chromatography to separate the desired product from byproducts. |
| Hydrolysis of Nitrile: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid, especially under acidic or basic conditions at elevated temperatures. | - pH Control: During the work-up, maintain a neutral pH where possible. If acidic or basic washes are necessary, perform them at low temperatures and for a minimal duration. - Avoid High Temperatures: Do not heat the reaction mixture excessively during work-up or solvent removal. | |
| Difficulty in Product Isolation/Purification | Formation of an Emulsion During Extraction: The presence of finely divided solids or tars can lead to the formation of a stable emulsion between the aqueous and organic layers. | - Filtration: Filter the reaction mixture before extraction to remove any solid precipitates. - Addition of Brine: Add a saturated sodium chloride solution (brine) to the separatory funnel to help break the emulsion. - Centrifugation: If the emulsion persists, centrifugation can be an effective method for separating the layers. |
| Poor Separation During Column Chromatography: The product may co-elute with impurities. | - Solvent System Optimization: Carefully select the eluent system for column chromatography. A common system for this compound is a mixture of petroleum ether and ethyl acetate (e.g., 20:1 v/v).[3] Adjust the polarity of the eluent to achieve optimal separation. - Proper Column Packing: Ensure the chromatography column is packed uniformly to prevent channeling. |
Frequently Asked Questions (FAQs)
Q1: What is a typical work-up procedure for the synthesis of this compound via a Sandmeyer reaction?
A1: A general work-up procedure involves the following steps:
-
Filtration: After the reaction is complete, the precipitate is typically collected by filtration.[3]
-
Washing: The collected solid is washed with a suitable organic solvent, such as dichloromethane, to recover the product.[3]
-
Extraction: The aqueous phase is extracted multiple times with the same organic solvent to maximize product recovery.[3]
-
Combining and Drying: The organic phases are combined, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and then filtered.
-
Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.[3]
-
Purification: The crude product is then purified, most commonly by column chromatography.[3]
Q2: What is the optimal temperature for the diazotization of 3-trifluoromethyl-4-haloaniline?
A2: The diazotization reaction should be carried out at a low temperature, typically between 0 and 5°C.[2][3] This is crucial to ensure the stability of the resulting diazonium salt, which can decompose at higher temperatures.[2]
Q3: What are the potential byproducts in this reaction and how can they be removed?
A3: A common byproduct in Sandmeyer reactions is the formation of biaryl compounds. Additionally, unreacted starting materials or intermediates may be present. These impurities are typically removed through purification by column chromatography.[3] The choice of an appropriate eluent system is key to achieving good separation.
Q4: What is a suitable solvent system for the column chromatography purification of this compound?
A4: A commonly used eluent system for the purification of this compound is a mixture of petroleum ether and ethyl acetate. A starting ratio of 20:1 (petroleum ether:ethyl acetate) has been reported to be effective.[3] The polarity can be adjusted based on TLC analysis of the crude product.
Q5: Can the nitrile group be hydrolyzed during the work-up?
A5: Yes, the nitrile group can be susceptible to hydrolysis to a carboxylic acid under strong acidic or basic conditions, especially at elevated temperatures. It is advisable to perform any necessary pH adjustments at low temperatures and to avoid prolonged exposure to harsh conditions.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound from 3-trifluoromethyl-4-fluoroaniline.
1. Diazotization of 3-trifluoromethyl-4-fluoroaniline:
-
Dissolve 3-trifluoromethyl-4-fluoroaniline (1.0 eq) in a mixture of glacial acetic acid and sulfuric acid.
-
Cool the solution to 0-5°C in an ice-salt bath with stirring until a paste forms.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature between 0-5°C, to form the diazonium salt solution.[3]
2. Sandmeyer Cyanation Reaction:
-
In a separate flask, prepare a solution of a cyanide source, such as a mixture of potassium ferricyanide (K₃[Fe(CN)₆]), ethylenediamine, and copper(II) acetate in water, and cool it to 0-5°C.[3]
-
Slowly add the previously prepared diazonium salt solution to the cyanide solution while maintaining the temperature at 0-5°C.[3]
-
Continue stirring the reaction mixture at 0-5°C for approximately 2 hours.[3]
3. Work-up and Purification:
-
Filter the resulting precipitate.
-
Wash the solid with dichloromethane and collect the organic phase.
-
Extract the aqueous phase twice with dichloromethane.[3]
-
Combine all organic phases and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (20:1) eluent system to obtain pure this compound.[3]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3-Trifluoromethyl-4-fluoroaniline | [4] |
| Purity of Starting Material | >98% | Assumed for optimal results |
| Reaction Temperature (Diazotization) | 0-5 °C | [3] |
| Reaction Temperature (Cyanation) | 0-5 °C | [3] |
| Typical Eluent for Column Chromatography | Petroleum Ether : Ethyl Acetate (20:1) | [3] |
| Reported Yield | Varies depending on specific conditions | [5] |
| Reported Purity (after purification) | >99% | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Page loading... [guidechem.com]
- 4. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Fluoro-3-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from the 4-Fluoro-3-(trifluoromethyl)benzonitrile product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my this compound product?
A1: Impurities can originate from starting materials, side-reactions during synthesis, or subsequent degradation. The synthesis of this compound often involves a Sandmeyer-type reaction starting from 3-trifluoromethyl-4-haloaniline.[1][2][3] Potential impurities are summarized in the table below.
Table 1: Common Impurities in this compound Synthesis
| Impurity Type | Specific Examples | Origin |
| Unreacted Starting Materials | 3-trifluoromethyl-4-haloaniline | Incomplete reaction. |
| Sandmeyer Reaction Byproducts | Phenolic compounds, biaryl compounds, azo compounds. | Side reactions of the intermediate diazonium salt, especially with water or at elevated temperatures.[4] |
| Hydrolysis Products | 4-Fluoro-3-(trifluoromethyl)benzamide, 4-Fluoro-3-(trifluoromethyl)benzoic acid. | Hydrolysis of the nitrile group in the presence of acid or base.[5][6][7] |
| Inorganic Salts | Copper salts, sodium/potassium cyanide, iron complexes. | Remnants from the cyanation step.[1][2][8] |
| Positional Isomers | e.g., Isomers from impurities in starting materials. | Impure starting materials or non-selective reactions.[3] |
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purification are column chromatography, recrystallization, and distillation. The choice of method depends on the nature of the impurities and the scale of the purification.
Table 2: Overview of Purification Methods
| Purification Method | When to Use | Key Considerations |
| Column Chromatography | For removing closely related organic impurities and baseline separation. | A specific protocol using petroleum ether and ethyl acetate as eluents has been reported to be effective.[1][9] |
| Recrystallization | For removing small amounts of impurities from a solid product. | Requires finding a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[10][11] |
| Distillation (Vacuum) | For liquid products or low-melting solids, and to remove non-volatile impurities. | The related compound 4-(trifluoromethyl)benzonitrile has a boiling point of 80-81 °C at 20 mmHg, suggesting vacuum distillation could be applicable. |
| Aqueous Wash | To remove acidic or basic impurities and water-soluble salts. | A wash with dilute sodium carbonate solution can remove acidic impurities.[4] |
Troubleshooting Guides
Issue 1: My final product is off-white or yellowish, but it should be a white solid.
-
Possible Cause: Presence of colored impurities, such as azo compounds from the Sandmeyer reaction or residual starting materials.[4]
-
Troubleshooting Steps:
Issue 2: The purity of my product is low, and I suspect the presence of the corresponding benzamide or carboxylic acid.
-
Possible Cause: Hydrolysis of the nitrile group due to the presence of water during the reaction or workup.[5][6]
-
Troubleshooting Steps:
-
Aqueous Wash: Before further purification, wash the crude product dissolved in an organic solvent with a dilute solution of sodium bicarbonate or sodium carbonate to remove the acidic carboxylic acid impurity.[4]
-
Column Chromatography: This is the most effective method to separate the nitrile from the more polar amide and carboxylic acid.
-
Issue 3: I'm having trouble finding a suitable recrystallization solvent.
-
Possible Cause: The polarity and solubility characteristics of this compound require careful solvent selection.
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities. Good single solvents for recrystallization will dissolve the compound when hot but not when cold.
-
Solvent Systems: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[12] For similar compounds, alcohol/alkane or dichloromethane/hexane systems have been used.[10][12]
-
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is adapted from a reported synthesis of this compound.[1]
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using a wet packing method with the chosen eluent system. A common eluent system is a mixture of petroleum ether and ethyl acetate.
-
Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Elute the column with a 20:1 mixture of petroleum ether:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizing the Purification Workflow
Caption: A logical workflow for selecting a purification strategy for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 3. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 6. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 7. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN111233707B - Synthesis and refining method of 4-fluorobenzoylacetonitrile - Google Patents [patents.google.com]
- 11. mt.com [mt.com]
- 12. benchchem.com [benchchem.com]
4-Fluoro-3-(trifluoromethyl)benzonitrile stability and storage conditions
Technical Support Center: 4-Fluoro-3-(trifluoromethyl)benzonitrile
This technical support guide provides essential information on the stability and storage of this compound, addressing common concerns for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly closed to prevent exposure to moisture.[3][4][5] The compound should be stored away from incompatible materials, such as strong oxidizing agents and reducing agents.[1]
Q2: Is this compound sensitive to light or temperature?
While specific data on photosensitivity is limited, general best practices for chemical storage suggest protecting it from direct sunlight. The compound should be kept away from heat, sparks, and open flames.[1][6]
Q3: What is the expected shelf life of this compound?
The provided documentation does not specify a precise shelf life. However, when stored under the recommended conditions in a tightly sealed container, the compound is expected to remain stable. For the most accurate information, it is always best to refer to the expiration date provided by the manufacturer on the product's certificate of analysis.
Q4: What are the signs of degradation or decomposition of this compound?
Visible changes in the appearance of the compound, such as discoloration from its typical white to almost white crystalline powder form, may indicate degradation. Any unexpected changes in physical properties should be treated as a sign of potential decomposition.
Q5: What are the hazardous decomposition products of this compound?
Under fire conditions, thermal decomposition may produce hazardous products including carbon monoxide, nitrogen oxides, and hydrogen fluoride.[6]
Troubleshooting Guide
Q1: My this compound appears discolored. Can I still use it?
Discoloration can be a sign of impurity or degradation. It is strongly recommended to use a fresh, unopened sample for experiments where purity is critical. If you must use a discolored sample, it is advisable to first re-analyze its purity using an appropriate analytical technique, such as Gas Chromatography (GC), to ensure it meets the requirements of your experiment.
Q2: I suspect my sample has been exposed to moisture. What should I do?
Exposure to moisture should be avoided.[7] If you suspect moisture contamination, the integrity of the sample may be compromised. It is recommended to use a new, properly stored sample to ensure the reliability of your experimental results.
Q3: How should I handle and dispose of this compound?
This compound is harmful if swallowed, in contact with skin, or if inhaled.[6][8][9][10] Always handle it in a well-ventilated area or under a chemical fume hood.[2][6] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4] Dispose of the compound and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[3][4][5]
Data Presentation
| Parameter | Recommended Condition | Source |
| Storage Temperature | Cool place | [1] |
| Atmosphere | Dry, well-ventilated area | [1][2][3][4][5] |
| Container | Tightly closed | [3][4][5] |
| Incompatible Materials | Strong oxidizing agents, reducing agents | [1] |
| Conditions to Avoid | Heat, sparks, open flames, sources of ignition, exposure to moisture | [1][6][7] |
Experimental Protocols
Visualizations
Caption: Troubleshooting workflow for stability concerns.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 67515-59-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 3-Fluoro-4-(trifluoromethyl)benzonitrile | 231953-38-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | CAS#:67515-59-7 | Chemsrc [chemsrc.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. echemi.com [echemi.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. This compound | 67515-59-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: 4-Fluoro-3-(trifluoromethyl)benzonitrile
This guide provides essential safety, handling, and troubleshooting information for researchers, scientists, and drug development professionals working with 4-Fluoro-3-(trifluoromethyl)benzonitrile (CAS No: 67515-59-7).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin irritation and serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.[1][3]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: To ensure safety, it is essential to use the following personal protective equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.[4]
-
Hand Protection: Use chemical-resistant gloves.[4]
-
Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin exposure.[2][4]
-
Respiratory Protection: All handling should be conducted in a chemical fume hood to avoid inhalation.[4] In situations where exposure limits might be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2]
Q3: What are the proper storage conditions for this compound?
A3: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] It is also advised to store it locked up and away from incompatible materials, such as oxidizing agents.[5][6]
Q4: What should I do in case of accidental skin or eye contact?
A4: Immediate action is crucial:
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][5]
-
Eye Contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice or attention.[2][5]
Q5: How should I handle a spill of this chemical?
A5: In the event of a spill, you should:
-
Avoid breathing dust or vapors.[2]
-
Wear appropriate personal protective equipment.[4]
-
Mix the spilled material with sand or another inert absorbent material.[4]
-
Sweep up the mixture and place it in a tightly closed container for disposal.[4]
-
Ensure the area is well-ventilated.
-
Do not allow the material to enter drains or water courses.[4]
Q6: What is the correct procedure for disposing of waste containing this compound?
A6: All waste containing this compound should be disposed of in accordance with local, regional, and national regulations.[2][4] Contact a licensed professional waste disposal service to ensure proper disposal.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Mild respiratory irritation (coughing, sneezing) | Inadequate ventilation or improper handling leading to inhalation of dust or vapors. | Immediately move to fresh air. Ensure all future work is conducted in a properly functioning chemical fume hood. If symptoms persist, seek medical attention.[1] |
| Skin redness or irritation after handling | Accidental skin contact with the compound. | As per first-aid measures, wash the affected area thoroughly with soap and water.[1] Remove and wash contaminated clothing before reuse.[4] If irritation persists, seek medical attention.[2] |
| The compound has changed color or appearance in storage | Improper storage conditions (e.g., exposure to light, air, or incompatible materials). | Do not use the compound. Dispose of it according to proper waste disposal protocols. Review storage procedures to ensure they meet the recommended guidelines.[5] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H3F4N | [4] |
| Molecular Weight | 189.11 g/mol | [4] |
| Melting Point | 66 °C | [4] |
| Boiling Point | 202.5 °C at 760 mmHg | [4] |
| Flash Point | 96.5 °C | [4] |
| Density | 1.4 g/cm³ | [4] |
Experimental Protocols & Workflows
Standard Handling Protocol
This protocol outlines the standard procedure for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
Spill Response Protocol
This diagram illustrates the logical steps to take in the event of a spill.
Caption: Logical workflow for responding to a chemical spill.
References
Technical Support Center: Scaling Up the Synthesis of 4-Fluoro-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-fluoro-3-(trifluoromethyl)benzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The following information is designed to assist in scaling up the synthesis from laboratory to pilot plant and beyond.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable synthetic routes to this compound?
There are two main synthetic routes suitable for scaling up:
-
Route 1: Multi-step synthesis from 2-Fluorobenzotrifluoride. This route involves nitration, reduction, bromination, diazotization, and a final cyanation step.[3][4]
-
Route 2: Sandmeyer-type reaction from 3-Trifluoromethyl-4-fluoroaniline. This is a more direct approach involving the diazotization of the aniline derivative followed by a copper-catalyzed cyanation.[1]
Q2: What are the critical safety considerations when scaling up the synthesis of this compound?
The diazotization step in both primary synthetic routes is the most significant safety concern. Aryl diazonium salts are potentially explosive, especially when isolated or allowed to accumulate.[5] Key safety protocols for large-scale diazotization include:
-
Strict Temperature Control: Maintain the reaction temperature below 5°C to prevent the exothermic decomposition of the diazonium salt.
-
Controlled Addition of Reagents: Add the diazotizing agent (e.g., sodium nitrite) slowly and sub-surface to avoid localized high concentrations.
-
Continuous Monitoring: Use in-process monitoring to track the consumption of the starting aniline and the formation of the diazonium salt.
-
Avoid Isolation: Whenever possible, use the diazonium salt solution directly in the next step without isolation.
-
Quenching: Have a quenching agent (e.g., sulfamic acid) readily available to destroy any excess nitrous acid.
Q3: What are the common impurities I should expect, and how can I minimize them?
Common impurities can arise from side reactions in each step.
-
Nitration of 2-Fluorobenzotrifluoride: Over-nitration to dinitro- a or isomeric impurities can occur. Careful control of temperature and the nitrating agent stoichiometry is crucial.
-
Diazotization and Sandmeyer Reaction: Phenolic byproducts can form if the diazonium salt decomposes in the presence of water. Incomplete reaction can leave residual aniline.
-
Cyanation: If using a palladium-catalyzed cyanation, impurities can arise from ligand degradation or side reactions of the aryl halide. In Sandmeyer reactions, biaryl impurities can be a byproduct.[5]
Minimizing impurities requires strict control over reaction parameters and purification of intermediates at each stage.
Troubleshooting Guides
Route 1: Multi-step Synthesis from 2-Fluorobenzotrifluoride
Problem 1: Low Yield or Poor Regioselectivity in the Nitration of 2-Fluorobenzotrifluoride
| Possible Cause | Suggested Solution |
| Incorrect Nitrating Agent or Conditions | Use a mixture of fuming nitric acid and concentrated sulfuric acid. Maintain a low reaction temperature (e.g., 0-10°C) to control the reaction rate and improve selectivity. |
| Over-nitration | Carefully control the stoichiometry of the nitrating agent. Monitor the reaction progress using techniques like HPLC or GC to stop the reaction upon completion. |
| Incomplete Reaction | Ensure adequate mixing, especially on a larger scale, to maintain homogeneity. A longer reaction time may be necessary, but this should be balanced against the risk of side reactions. |
Problem 2: Incomplete Reduction of the Nitro Group
| Possible Cause | Suggested Solution |
| Inactive Reducing Agent | For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and active. For metal/acid reductions (e.g., Fe/HCl), activate the metal surface if necessary. |
| Insufficient Reducing Agent | Use a stoichiometric excess of the reducing agent. |
| Poor Solubility of Starting Material | Select a solvent system that ensures good solubility of the nitro compound. |
Problem 3: Low Yield in the Final Cyanation Step (from the corresponding aryl bromide)
| Possible Cause | Suggested Solution |
| Catalyst Poisoning (Palladium-catalyzed) | Cyanide ions can poison palladium catalysts. Use a robust ligand system and consider using a cyanide source with lower free cyanide concentration, such as K4[Fe(CN)6]. |
| Decomposition of Copper Cyanide (Sandmeyer) | Ensure the copper(I) cyanide is of high quality and handled under an inert atmosphere to prevent oxidation. |
| Steric Hindrance | The trifluoromethyl group can sterically hinder the reaction. Higher reaction temperatures or a more active catalyst system may be required. |
Route 2: Sandmeyer-type Reaction from 3-Trifluoromethyl-4-fluoroaniline
Problem 1: Low Yield in Diazotization
| Possible Cause | Suggested Solution |
| Decomposition of Diazonium Salt | Maintain a strict temperature control (0-5°C) throughout the reaction and subsequent steps. Use the diazonium salt solution immediately. |
| Incomplete Reaction | Ensure the aniline is fully dissolved before adding the diazotizing agent. Use a slight excess of the diazotizing agent (e.g., sodium nitrite) and verify its consumption with starch-iodide paper. |
| Precipitation of Starting Material | The aniline salt may precipitate at low temperatures. Ensure vigorous stirring to maintain a fine slurry. |
Problem 2: Low Yield or Byproduct Formation in the Sandmeyer Cyanation
| Possible Cause | Suggested Solution |
| Oxidation of Copper(I) Catalyst | Use high-purity CuCN and maintain an inert atmosphere (e.g., nitrogen) over the reaction. |
| Formation of Phenolic Impurities | This can result from the reaction of the diazonium salt with water. Ensure the cyanation reaction proceeds efficiently by using an appropriate temperature and catalyst concentration. |
| Formation of Azo Compounds | This can occur if the diazonium salt couples with unreacted aniline. Ensure complete diazotization before proceeding to the cyanation step. |
Experimental Protocols
Route 1: Key Step - Cyanation of 3-Bromo-6-fluorobenzotrifluoride
This protocol is a representative example and may require optimization for scale-up.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add copper(I) cyanide to the DMF. Heat the mixture to reflux under a nitrogen atmosphere.
-
Substrate Addition: Slowly add a solution of 3-bromo-6-fluorobenzotrifluoride in DMF to the refluxing mixture.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid. Stir for a period to decompose the copper complexes.
-
Extraction: Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Purification: Wash the organic layer with water and brine. Concentrate the organic phase under reduced pressure. The crude product can be purified by distillation or recrystallization.
Route 2: Sandmeyer-type Cyanation of 3-Trifluoromethyl-4-fluoroaniline
This protocol is a representative example and may require optimization for scale-up.
-
Diazotization:
-
In a reactor, dissolve 3-Trifluoromethyl-4-fluoroaniline in a mixture of a suitable acid (e.g., sulfuric acid or hydrochloric acid) and water.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30-60 minutes at 0-5°C.
-
-
Sandmeyer Reaction:
-
In a separate reactor, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Heat the cyanide solution to a specified temperature (e.g., 60-80°C).
-
Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous gas evolution (N2) will occur.
-
After the addition is complete, hold the reaction mixture at an elevated temperature to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic extracts to remove inorganic salts.
-
Purify the product by distillation under reduced pressure or recrystallization.[1]
-
Quantitative Data Summary
Table 1: Comparison of Reported Yields for Key Reaction Steps
| Reaction Step | Starting Material | Reagents | Reported Yield (%) | Reference |
| Nitration | 2-Fluorobenzotrifluoride | HNO3, H2SO4 | 82 | [3] |
| Reduction | 4-Fluoro-3-nitrobenzotrifluoride | Fe, NH4Cl | >95 | [3] |
| Bromination | 3-Trifluoromethyl-4-fluoroaniline | Br2, Acetic Acid | 85 | [4] |
| Cyanation (Sandmeyer) | 3-Trifluoromethyl-4-fluoroaniline | NaNO2, H2SO4; CuCN, NaCN | Not specified | [1] |
| Cyanation (from bromide) | 3-Bromo-6-fluorobenzotrifluoride | CuCN, DMF | Not specified | [3] |
Note: Yields are highly dependent on reaction scale and specific conditions and should be optimized accordingly.
Visualizations
Experimental Workflow: Multi-step Synthesis (Route 1)
Caption: Multi-step synthesis of this compound.
Experimental Workflow: Sandmeyer-type Synthesis (Route 2)
Caption: Sandmeyer-type synthesis workflow.
Troubleshooting Logic: Low Yield in Sandmeyer Reaction
Caption: Troubleshooting logic for low Sandmeyer reaction yield.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 4. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 5. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluorinated Benzonitriles
Welcome to the technical support center for the synthesis of fluorinated benzonitriles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of these important compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Q1: My Halex (halogen exchange) reaction is showing low or no conversion of the starting chlorobenzonitrile. What are the likely causes and how can I improve the yield?
A1: Low conversion in a Halex reaction is a common issue that can often be attributed to several factors:
-
Inactive Fluorinating Agent: The most common fluoride source, potassium fluoride (KF), is highly hygroscopic. Any moisture will significantly reduce its nucleophilicity. Ensure you are using anhydrous KF, and consider spray-dried KF or drying it thoroughly before use.
-
Insufficient Temperature: Halex reactions typically require high temperatures to proceed efficiently. For example, the synthesis of 4-fluorobenzonitrile from 4-chlorobenzonitrile can require temperatures as high as 280°C in the absence of a catalyst.[1] However, excessively high temperatures can lead to decomposition. A careful optimization of the reaction temperature is crucial.
-
Poor Solubility of Fluoride Salt: The low solubility of KF in many organic solvents can limit the reaction rate. The use of a phase-transfer catalyst (PTC) is highly recommended to improve the solubility of the fluoride ion in the organic phase.
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane are generally preferred as they enhance the nucleophilicity of the fluoride ion.[2] In some cases, DMSO has been shown to give dramatically higher yields compared to DMF or sulfolane.[3]
Troubleshooting Workflow for Low Conversion:
Issue 2: Formation of Side Products and Impurities
Q2: I am observing significant amounts of byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?
A2: The formation of side products is a frequent challenge. Common impurities include:
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures, to form the corresponding amide or carboxylic acid. If your reaction conditions are harsh or if there is residual water, hydrolysis can be a significant side reaction. To mitigate this, ensure anhydrous conditions and use the mildest possible reaction temperature and time.
-
Phenolic Byproducts: In some synthetic routes, such as those involving diazotization, the intermediate diazonium salt can react with water to form phenols. Maintaining a low temperature (0-5°C) during diazotization is critical to prevent the decomposition of the diazonium salt.
-
Incompletely Fluorinated Intermediates: In the synthesis of polyfluorinated benzonitriles from polychlorinated precursors, it is common to have partially fluorinated intermediates. For instance, in the synthesis of 2,6-difluorobenzonitrile from 2,6-dichlorobenzonitrile, 2-chloro-6-fluorobenzonitrile can be a significant byproduct. Driving the reaction to completion with optimized conditions (temperature, reaction time, and stoichiometry of KF) can minimize this.
Q3: How can I effectively remove common impurities from my crude fluorinated benzonitrile product?
A3: Purification strategies depend on the nature of the impurities.
-
Distillation: For liquid fluorinated benzonitriles, fractional distillation is often effective, especially for separating components with different boiling points. Vacuum distillation is recommended to lower the boiling point and prevent thermal decomposition.
-
Crystallization: For solid products, recrystallization is a powerful purification technique. The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures.
-
Washing: Acidic or basic impurities can be removed by washing the organic layer with a dilute aqueous solution of a base (e.g., sodium bicarbonate) or an acid (e.g., hydrochloric acid), respectively. This should be followed by a water wash to remove any residual salts.
-
Chromatography: Column chromatography is a versatile method for separating complex mixtures of impurities.
Purification Workflow:
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the synthesis of selected fluorinated benzonitriles, providing a basis for comparison of different reaction conditions.
Table 1: Synthesis of 2,6-Difluorobenzonitrile from 2,6-Dichlorobenzonitrile
| Fluoride Source | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| KF | Sulfolane | Quaternary Ammonium Salt | 170-175 (Step 1), 230 (Step 2) | 1.5 (Step 1), 3.5 (Step 2) | 90 | [2] |
| KF | DMSO | None | 189 | 3 | 67 | [4][5] |
| KF | N-Methyl-2-pyrrolidone | None | 190 | 4 | 95 (for 3-chloro-2,6-difluorobenzonitrile) | [4] |
Table 2: Synthesis of 4-Fluorobenzonitrile from 4-Chlorobenzonitrile
| Fluoride Source | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| KF | 1,3-dimethyl-2-imidazolidone (DMI) | None | 280 | 2 | 89.5 | [1] |
Experimental Protocols
This section provides a detailed methodology for a common synthesis of a fluorinated benzonitrile.
Protocol 1: Synthesis of 2,6-Difluorobenzonitrile via Halex Reaction
This protocol is based on the fluorination of 2,6-dichlorobenzonitrile using potassium fluoride in sulfolane with a phase-transfer catalyst.[2]
Materials:
-
2,6-Dichlorobenzonitrile (DCBN)
-
Anhydrous Potassium Fluoride (KF)
-
Sulfolane
-
Quaternary ammonium salt (e.g., tetrabutylammonium bromide)
-
Inhibitor (as specified in the reference)
-
Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add sulfolane, anhydrous potassium fluoride, the quaternary ammonium salt, and the inhibitor. The molar ratio of DCBN:KF:quaternary salt:inhibitor should be approximately 1:2.6:0.02:0.04.[2]
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas to establish an inert atmosphere.
-
Addition of Starting Material: Add 2,6-dichlorobenzonitrile to the reaction mixture.
-
Heating (Step 1): Heat the reaction mixture to 170-175°C and maintain this temperature for 1.5 hours with vigorous stirring.[2]
-
Heating (Step 2): Increase the temperature to 230°C and continue the reaction for an additional 3.5 hours.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) to ensure the consumption of the starting material and the intermediate 2-chloro-6-fluorobenzonitrile.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by steam distillation or by pouring the reaction mixture into water and extracting with a suitable organic solvent (e.g., dichloromethane or toluene).
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent to obtain 2,6-difluorobenzonitrile with a purity of over 98%.[2]
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted in a well-equipped laboratory under the supervision of qualified personnel. Appropriate safety precautions must be taken at all times.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2,6-Difluorobenzonitrile | Semantic Scholar [semanticscholar.org]
- 3. openaccesspub.org [openaccesspub.org]
- 4. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 5. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
Technical Support Center: 4-Fluoro-3-(trifluoromethyl)benzonitrile Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-3-(trifluoromethyl)benzonitrile. The information addresses common issues related to the compound's moisture sensitivity in various chemical reactions.
Troubleshooting Guide
Issue: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
-
Question: I am performing a nucleophilic aromatic substitution (SNAr) reaction with this compound and a nucleophile, but I am observing a low yield of my desired product. What could be the cause?
Answer: Low yields in SNAr reactions involving this compound can often be attributed to the presence of moisture. The electron-withdrawing nature of the trifluoromethyl and cyano groups activates the aromatic ring for nucleophilic attack, but it also makes the starting material and product susceptible to side reactions with water.
Possible Causes and Solutions:
| Cause | Troubleshooting Suggestion |
| Hydrolysis of Starting Material | The nitrile group can hydrolyze to a primary amide or a carboxylic acid, consuming your starting material. Ensure all solvents and reagents are rigorously dried before use. Use anhydrous solvents and consider storing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with Hydroxide | If your reaction conditions are basic and water is present, hydroxide ions can compete with your nucleophile, leading to the formation of 4-Hydroxy-3-(trifluoromethyl)benzonitrile. It is crucial to use a non-nucleophilic base and anhydrous conditions. |
| Decomposition of Reagents | Some organometallic reagents or strong bases used in SNAr reactions are highly water-sensitive and will be quenched by moisture, leading to an incomplete reaction. Always use freshly opened or properly stored anhydrous reagents. |
Issue: Identification of Unexpected By-products
-
Question: I have isolated my product, but I see significant impurities in my NMR/LC-MS analysis. What are the likely by-products when using this compound in the presence of moisture?
Answer: The presence of moisture can lead to the formation of specific by-products through hydrolysis.
Common By-products:
| By-product | Formation Pathway |
| 4-Fluoro-3-(trifluoromethyl)benzamide | Partial hydrolysis of the nitrile group. |
| 4-Fluoro-3-(trifluoromethyl)benzoic acid | Complete hydrolysis of the nitrile group. |
| 4-Hydroxy-3-(trifluoromethyl)benzonitrile | Nucleophilic aromatic substitution by hydroxide ions under basic conditions. |
To confirm the identity of these by-products, you can compare their spectroscopic data with known standards or predict their characteristic signals. For example, the formation of a carboxylic acid will show a broad singlet in the ¹H NMR spectrum and a characteristic C=O stretch in the IR spectrum.
Frequently Asked Questions (FAQs)
-
Q1: How sensitive is the nitrile group in this compound to hydrolysis?
-
Q2: Can the trifluoromethyl group also be hydrolyzed?
A2: The trifluoromethyl group is generally considered to be robust and stable under most reaction conditions. However, it can undergo hydrolysis to a carboxylic acid under very harsh acidic or basic conditions, though this is significantly less likely to occur than the hydrolysis of the nitrile group under typical synthetic protocols.
-
Q3: What are the best practices for handling and storing this compound to prevent moisture contamination?
A3: To minimize moisture exposure, you should:
-
Store the compound in a tightly sealed container in a desiccator or a dry, inert atmosphere.
-
Handle the compound in a glovebox or under a stream of dry inert gas (nitrogen or argon).
-
Use freshly dried solvents and reagents for your reactions. Molecular sieves can be used to dry solvents immediately before use.
-
-
Q4: I suspect my reaction failed due to moisture. How can I confirm this?
A4: You can analyze a crude sample of your reaction mixture using techniques like LC-MS or NMR spectroscopy. Look for the molecular weights or characteristic peaks corresponding to the potential hydrolysis by-products: 4-fluoro-3-(trifluoromethyl)benzamide and 4-fluoro-3-(trifluoromethyl)benzoic acid.
-
Q5: Are there any specific recommendations for setting up a moisture-sensitive reaction with this compound?
A5: Yes, for a typical nucleophilic aromatic substitution reaction, the following protocol is recommended:
-
Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry inert gas.
-
Add the this compound, your nucleophile, and a non-nucleophilic base (if required) to the reaction flask under a positive pressure of inert gas.
-
Add freshly distilled anhydrous solvent via a syringe or cannula.
-
Maintain the reaction under an inert atmosphere for its entire duration.
-
Work-up the reaction using anhydrous techniques until the water-sensitive species are consumed or removed.
-
Visual Troubleshooting and Reaction Pathways
References
- 1. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 2. Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
1H NMR spectrum of 4-Fluoro-3-(trifluoromethyl)benzonitrile
A comprehensive analysis of the is presented below, including a comparison with key analogues, a detailed experimental protocol, and a visual representation of the molecule's proton environment. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate spectral interpretation and characterization of this and similar chemical structures.
Comparative 1H NMR Data Analysis
The is best understood by comparing it to simpler, related structures. The following table summarizes the chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the target compound and its analogues. All data are for samples dissolved in deuterated chloroform (CDCl3).
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4-Fluoro-3-(trifluoromethyl)benzonitrile | H-2 | ~8.0 | d | ~2 |
| H-5 | ~7.9 | dd | ~8.5, ~4.5 | |
| H-6 | ~7.4 | t | ~8.5 | |
| 4-Fluorobenzonitrile | H-2, H-6 | 7.68 | dd | J(H,H) = 9.1, J(H,F) = 5.1 |
| H-3, H-5 | 7.19 | t | J(H,H) = 9.1, J(H,F) = 8.2 | |
| 3-(Trifluoromethyl)benzonitrile | H-2 | ~7.94 | s | |
| H-4, H-6 | ~7.89 | m | ||
| H-5 | ~7.68 | t | J(H,H) = 7.8 | |
| Benzonitrile | H-2, H-6 | ~7.64 | d | J(H,H) = 8.0 |
| H-3, H-5 | ~7.47 | t | J(H,H) = 8.0 | |
| H-4 | ~7.60 | t | J(H,H) = 8.0 |
Analysis of Spectral Data:
The ¹H NMR spectrum of this compound displays three distinct signals in the aromatic region. The proton at the 2-position (H-2) is expected to appear as a doublet due to coupling with the adjacent fluorine atom. The proton at the 5-position (H-5) will likely be a doublet of doublets, coupling to both the adjacent proton (H-6) and the fluorine atom. The proton at the 6-position (H-6) is anticipated to be a triplet due to coupling with H-5 and the fluorine atom.
By comparing the spectrum to its analogues, the influence of each substituent becomes clear. The parent benzonitrile shows a complex multiplet in the aromatic region. The addition of a fluorine atom at the 4-position in 4-fluorobenzonitrile results in two distinct signals, a doublet of doublets and a triplet, due to H-F and H-H couplings.[1] In 3-(trifluoromethyl)benzonitrile , the trifluoromethyl group causes a downfield shift of the adjacent protons, with the proton at position 2 appearing as a singlet and the remaining protons as a multiplet and a triplet.[2]
Standard Experimental Protocol for 1H NMR Spectroscopy
The following is a standard procedure for the acquisition of a ¹H NMR spectrum.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube securely.
2. NMR Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, which typically include:
-
A 90° pulse width.
-
A spectral width covering the expected range of proton signals (e.g., 0-12 ppm).
-
A sufficient relaxation delay (e.g., 1-5 seconds) to allow for full magnetization recovery between pulses.
-
An appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
Acquire the free induction decay (FID) data.
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons represented by each signal.
-
Analyze the multiplicities and coupling constants to elucidate the structure.
Visualization of Proton Environments
The following diagram illustrates the structure of this compound and the distinct chemical environments of its aromatic protons.
Caption: Structure of this compound with aromatic protons highlighted.
References
A Comparative Guide to the 13C NMR Analysis of 4-Fluoro-3-(trifluoromethyl)benzonitrile
For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for structure elucidation. This guide provides a comparative analysis of the ¹³C NMR spectrum of 4-Fluoro-3-(trifluoromethyl)benzonitrile, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages spectral data from structurally analogous compounds to predict and interpret its ¹³C NMR spectrum. By comparing the spectra of benzonitrile, 4-fluorobenzonitrile, and 3-(trifluoromethyl)benzonitrile, we can deconstruct the substituent effects of the fluorine and trifluoromethyl groups on the benzonitrile scaffold.
Predicted ¹³C NMR Chemical Shifts and Comparison with Analogs
The chemical shifts in ¹³C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. By analyzing the substituent chemical shifts (SCS) of fluorine and trifluoromethyl groups in similar aromatic systems, a reliable prediction for the ¹³C NMR spectrum of this compound can be made. The table below presents the experimental ¹³C NMR data for benzonitrile, 4-fluorobenzonitrile, and 3-(trifluoromethyl)benzonitrile, which serve as the basis for our comparative analysis.
| Carbon Position | Benzonitrile (δ, ppm) | 4-Fluorobenzonitrile (δ, ppm) | 3-(Trifluoromethyl)benzonitrile (δ, ppm) | This compound (Predicted δ, ppm) |
| C1 (-CN) | 112.4 | 108.1 | 113.1 | ~109-110 |
| C2 | 132.8 | 134.5 | 136.0 | ~137-138 |
| C3 | 129.2 | 116.8 (d, J=22 Hz) | 131.9 (q, J=33 Hz) | ~133-134 (q) |
| C4 | 132.2 | 164.2 (d, J=252 Hz) | 129.8 | ~162-163 (d) |
| C5 | 129.2 | 116.8 (d, J=22 Hz) | 132.7 | ~118-119 (d) |
| C6 | 132.8 | 134.5 | 128.0 | ~130-131 |
| -CN | 118.9 | 117.8 | 117.2 | ~116-117 |
| -CF₃ | - | - | 123.0 (q, J=272 Hz) | ~122-123 (q) |
Note: Predicted values are estimations based on additive substituent effects and may vary from experimental values. d = doublet, q = quartet, J = coupling constant.
Experimental Protocol for ¹³C NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible ¹³C NMR data. Below is a typical experimental procedure for the analysis of small organic molecules like this compound.
| Parameter | Specification |
| Sample Preparation | 10-20 mg of the compound is dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). |
| Instrumentation | A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. |
| Acquisition Mode | Proton-decoupled ¹³C NMR. |
| Pulse Sequence | A standard single-pulse experiment (e.g., zgpg30). |
| Spectral Width | Typically 0 to 220 ppm to encompass the chemical shift range of most organic compounds. |
| Acquisition Time | 1-2 seconds. |
| Relaxation Delay (d1) | 2-5 seconds to allow for full relaxation of quaternary carbons. |
| Number of Scans | Varies from several hundred to several thousand depending on sample concentration and desired signal-to-noise ratio. |
| Temperature | Standard probe temperature (e.g., 298 K). |
| Referencing | The solvent peak is used as an internal reference (e.g., CDCl₃ at 77.16 ppm). |
Logical Workflow for ¹³C NMR Analysis
The process of ¹³C NMR analysis, from sample preparation to final data interpretation, follows a logical progression. This workflow ensures that all necessary steps are taken to acquire and process the data accurately for structural elucidation.
This structured approach, combining predictive analysis based on analogous compounds with standardized experimental protocols, provides a robust framework for the ¹³C NMR analysis of this compound and other complex organic molecules.
A Comparative Guide to ¹⁹F NMR Spectroscopy of 4-Fluoro-3-(trifluoromethyl)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 4-fluoro-3-(trifluoromethyl)benzonitrile and its derivatives. Understanding the ¹⁹F NMR characteristics of these compounds is crucial for researchers in drug discovery and materials science, where fluorinated aromatic compounds are of significant interest due to their unique physicochemical properties. This document presents a compilation of experimental data, detailed experimental protocols, and a visualization of the underlying principles governing ¹⁹F NMR chemical shifts.
Introduction to ¹⁹F NMR of Fluorinated Benzonitriles
¹⁹F NMR spectroscopy is a powerful analytical technique for the characterization of organofluorine compounds.[1] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR probe.[2] The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a wide range, which minimizes signal overlap and facilitates detailed structural analysis.[3]
In the context of this compound derivatives, two distinct fluorine environments are present: the aromatic fluorine (Ar-F) and the trifluoromethyl group (-CF₃). The chemical shifts of these fluorine nuclei are significantly influenced by the nature and position of other substituents on the benzene ring. Electron-withdrawing groups generally lead to a downfield shift (deshielding) of the fluorine resonance, while electron-donating groups cause an upfield shift (shielding).[1]
Comparative ¹⁹F NMR Data
While specific experimental ¹⁹F NMR data for this compound was not found in the reviewed literature, the following table summarizes the ¹⁹F NMR data for structurally related fluorinated and trifluoromethylated aromatic compounds. This data serves as a valuable reference for predicting and interpreting the spectra of the target compounds, illustrating the impact of substituent effects on ¹⁹F chemical shifts.
| Compound Name | Fluorine Position | Chemical Shift (δ) ppm | Coupling Constants (J) Hz | Reference |
| Reference Compounds | ||||
| Trichlorofluoromethane (CFCl₃) | CFCl₃ | 0.00 | - | [4] |
| Trifluoroacetic acid (TFA) | CF₃ | -76.55 | - | [4] |
| Trifluoromethylated Benzenes | ||||
| Benzotrifluoride | CF₃ | -63.72 | - | [4] |
| 1-Nitro-2-(trifluoromethyl)benzene | CF₃ | -60.13 | s | [1] |
| 1-Nitro-4-(trifluoromethyl)benzene | CF₃ | -63.18 | s | [1] |
| Fluorinated Benzenes | ||||
| Fluorobenzene | F | -113.15 | - | [4] |
| 1-Fluoro-4-(trifluoromethyl)benzene | F | - | - | [5] |
| Trifluoromethylated Benzonitriles | ||||
| 2-(Trifluoromethyl)benzonitrile | CF₃ | -62.05 | s | [1] |
| 4-(Trifluoromethyl)benzonitrile | CF₃ | -63.61 | s | [1] |
| Heterocyclic Analog | ||||
| 2-Fluoro-4-(trifluoromethyl)pyridine | F | -66.52 | s | [1] |
| CF₃ | -65.12 | s | [1] |
Note: Chemical shifts are referenced to CFCl₃. 's' denotes a singlet.
Influence of Substituents on ¹⁹F NMR Chemical Shifts
The electronic properties of substituents on an aromatic ring have a profound effect on the ¹⁹F NMR chemical shifts. This relationship is a key tool for structural elucidation. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density around the fluorine nuclei, leading to predictable shifts in their resonance frequencies.
In the case of this compound, both the cyano (-CN) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups.[6] This would be expected to cause a significant downfield shift for the aromatic fluorine signal compared to fluorobenzene. The relative positions of these groups will also influence the magnitude of this shift through inductive and resonance effects.
Experimental Protocol for ¹⁹F NMR Spectroscopy
The following is a general protocol for acquiring high-quality ¹⁹F NMR spectra of fluorinated small molecules, such as this compound derivatives.
1. Sample Preparation:
-
Dissolve 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.
-
The solution should be clear and free of any particulate matter.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If quantitative analysis is required, a known amount of an internal standard containing a fluorine signal in a clear region of the spectrum should be added. 3,5-Bis(trifluoromethyl)benzoic acid is a certified reference material that can be used for this purpose.[7]
2. NMR Spectrometer Setup:
-
The experiments are typically performed on a high-field NMR spectrometer equipped with a probe capable of detecting ¹⁹F nuclei.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution. A narrow and symmetrical solvent peak is indicative of good shimming.
3. Data Acquisition:
-
Reference: The ¹⁹F chemical shifts should be referenced to an external or internal standard. Trichlorofluoromethane (CFCl₃) at 0.00 ppm is the primary reference standard.[4]
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient for routine ¹⁹F NMR. For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[8]
-
Spectral Width: The spectral width should be large enough to encompass all expected fluorine signals. A typical range for fluorinated aromatic compounds is from -50 to -180 ppm.[7]
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the nuclei between scans. For quantitative analysis, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the signals of interest.[8]
-
Number of Scans: The number of scans will depend on the concentration of the sample. For a moderately concentrated sample, 16 to 64 scans are typically sufficient.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction to the spectrum.
-
Integrate the signals to determine the relative ratios of different fluorine environments.
-
Reference the chemical shifts to the chosen standard.
Conclusion
¹⁹F NMR spectroscopy is an invaluable tool for the structural characterization of this compound derivatives and other fluorinated molecules. The high sensitivity of ¹⁹F chemical shifts to the electronic environment provides detailed information about the substitution pattern on the aromatic ring. While experimental data for the specific target molecule remains elusive in the readily available literature, the principles outlined in this guide and the comparative data from related compounds provide a strong foundation for researchers to predict, acquire, and interpret the ¹⁹F NMR spectra of these important chemical entities. The provided experimental protocol offers a standardized approach to ensure the acquisition of high-quality and reproducible data.
References
A Comparative Guide to the FTIR Spectrum of 4-Fluoro-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-Fluoro-3-(trifluoromethyl)benzonitrile, a versatile building block in pharmaceutical and materials science. To offer a comprehensive understanding of its vibrational properties, we present a comparative analysis with structurally related benzonitrile derivatives. This guide includes key spectral data, detailed experimental protocols, and a visual representation of the analytical workflow.
Performance Comparison of Benzonitrile Derivatives
The FTIR spectrum of this compound is characterized by distinct vibrational modes arising from its unique combination of functional groups: a nitrile (-C≡N), a fluoro (-F) group, and a trifluoromethyl (-CF₃) group attached to a benzene ring. To highlight the influence of these substituents on the vibrational frequencies, we compare its spectrum with those of benzonitrile, 4-(trifluoromethyl)benzonitrile, and 3-chloro-4-fluorobenzonitrile.
The table below summarizes the key experimental vibrational frequencies for these compounds.
| Vibrational Assignment | This compound (cm⁻¹) | Benzonitrile (cm⁻¹) | 4-(Trifluoromethyl)benzonitrile (cm⁻¹) | 3-Chloro-4-fluorobenzonitrile (cm⁻¹) |
| C-H Stretching | ~3100-3000 | 3071, 3033 | Not Available | 3105, 3077, 3055 |
| C≡N Stretching | ~2230 | 2229 | Not Available | 2236 |
| C=C Aromatic Stretching | ~1600-1400 | 1599, 1492, 1449 | Not Available | 1595, 1572, 1487, 1412 |
| C-F Stretching | ~1250-1000 | - | - | 1250 |
| CF₃ Symmetric Stretching | ~1140 | - | ~1130 | - |
| CF₃ Asymmetric Stretching | ~1320, ~1180 | - | ~1325, ~1170 | - |
| C-Cl Stretching | - | - | - | 775 |
Note: Specific peak positions for this compound and 4-(trifluoromethyl)benzonitrile are not publicly available and are estimated based on characteristic group frequencies. The data for 3-Chloro-4-fluorobenzonitrile is from a published study, and the data for Benzonitrile is from the NIST Chemistry WebBook.
Experimental Protocols
The following is a standard procedure for acquiring FTIR spectra of solid samples using an Attenuated Total Reflectance (ATR) accessory, a common technique for obtaining high-quality data with minimal sample preparation.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the environment.
-
Place a small amount of the solid sample (typically 1-2 mg) directly onto the center of the ATR crystal.
-
Apply firm and even pressure to the sample using the instrument's pressure clamp. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a strong signal.
Data Acquisition:
-
Collect the FTIR spectrum of the sample over the desired spectral range, typically 4000-400 cm⁻¹.
-
The number of scans can be adjusted to improve the signal-to-noise ratio; 16 to 32 scans are usually sufficient.
-
The spectral resolution should be set to a suitable value, typically 4 cm⁻¹, which is adequate for most solid-state samples.
Data Processing:
-
The collected sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
-
If necessary, perform baseline correction and other spectral manipulations using the spectrometer's software.
Workflow for Comparative FTIR Analysis
The following diagram illustrates the logical workflow for the comparative analysis of the FTIR spectrum of this compound.
Reactivity Face-Off: 4-Fluoro-3-(trifluoromethyl)benzonitrile vs. 4-chlorobenzonitrile in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of the reactivity of two key benzonitrile derivatives, 4-Fluoro-3-(trifluoromethyl)benzonitrile and 4-chlorobenzonitrile, in the context of nucleophilic aromatic substitution (SNAr) reactions. The evidence presented herein, supported by established principles of physical organic chemistry, unequivocally demonstrates the superior reactivity of this compound.
The enhanced reactivity of this compound stems from two primary electronic factors: the nature of the halogen leaving group and the presence of a strongly activating trifluoromethyl substituent. In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. This process is accelerated by factors that increase the electrophilicity of the ring and stabilize the intermediate Meisenheimer complex.
Key Factors Influencing Reactivity:
-
Leaving Group Ability: In the context of SNAr reactions, the typical leaving group trend observed in aliphatic substitution (I > Br > Cl > F) is inverted. Fluorine, being the most electronegative halogen, strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This increased rate of attack outweighs the greater strength of the C-F bond, which is broken in a subsequent, faster step.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack. These groups delocalize the negative charge of the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy of the reaction. Both the nitrile (-CN) and trifluoromethyl (-CF3) groups are potent electron-withdrawing substituents.
This compound possesses both a superior leaving group (fluorine) for SNAr and an additional, powerful electron-withdrawing group (-CF3) ortho to the reaction center. In contrast, 4-chlorobenzonitrile has a less effective leaving group (chlorine) and lacks the additional activation provided by the trifluoromethyl group. This combination of electronic effects renders this compound significantly more reactive.
Quantitative Reactivity Comparison
| Feature | This compound | 4-chlorobenzonitrile |
| Leaving Group (for SNAr) | Fluorine (Excellent) | Chlorine (Good) |
| Activating Groups | -CN, -CF3 (Strong) | -CN (Moderate) |
| Predicted Relative Reactivity | High | Moderate |
To illustrate the magnitude of these electronic effects, consider the relative rates of reaction of 4-fluoronitrobenzene and 4-chloronitrobenzene with a nucleophile. The fluorine-substituted compound is known to react significantly faster. The introduction of an additional strong electron-withdrawing group, such as the trifluoromethyl group, would be expected to further accelerate this rate by orders of magnitude.
Experimental Protocol: Determining Relative Reactivity via Competition Experiment
To empirically determine the relative reactivity of this compound and 4-chlorobenzonitrile, a competition experiment can be performed. This method allows for a direct comparison of reaction rates under identical conditions.
Objective: To determine the relative rate of reaction of this compound and 4-chlorobenzonitrile with a common nucleophile (e.g., piperidine).
Materials:
-
This compound
-
4-chlorobenzonitrile
-
Piperidine
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Reaction vials, syringes, and standard laboratory glassware
Procedure:
-
Stock Solution Preparation: Prepare equimolar stock solutions of this compound, 4-chlorobenzonitrile, and the internal standard in the chosen anhydrous solvent.
-
Reaction Setup: In a reaction vial, combine equal volumes of the this compound and 4-chlorobenzonitrile stock solutions. Add a known amount of the internal standard.
-
Reaction Initiation: Equilibrate the reaction mixture to the desired temperature (e.g., 50 °C). Initiate the reaction by adding a limiting amount of piperidine (e.g., 0.1 equivalents relative to the total concentration of the aryl halides).
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by adding a dilute acid), and analyze the samples by GC-FID.
-
Data Analysis: The relative concentrations of the two starting materials are determined by comparing their peak areas to that of the internal standard. The relative rate constant (krel) can be calculated using the following equation:
krel = kF / kCl = [ln([Aryl-F]t / [Aryl-F]0)] / [ln([Aryl-Cl]t / [Aryl-Cl]0)]
where [Aryl-F] and [Aryl-Cl] are the concentrations of this compound and 4-chlorobenzonitrile, respectively, at time t and time 0.
Visualizing Reactivity Factors and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the key factors influencing reactivity and a typical experimental workflow.
Caption: Factors influencing the SNAr reactivity of the two compounds.
Caption: Workflow for determining relative reactivity.
The Unseen Potential: A Comparative Look at the Biological Activity of 4-Fluoro-3-(trifluoromethyl)benzonitrile Analogs
A deep dive into the therapeutic promise of compounds sharing the 4-fluoro-3-(trifluoromethyl)phenyl scaffold reveals a landscape rich with potential for anticancer and kinase inhibition activities. While direct biological data on derivatives of 4-fluoro-3-(trifluoromethyl)benzonitrile remains largely proprietary within pharmaceutical and agrochemical research, a comparative analysis of its structural analogs provides a valuable roadmap for future drug discovery and development.
The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] The this compound scaffold is a prime example of a building block designed to leverage these advantages.[2] Although this specific compound is frequently cited as a key intermediate in the synthesis of bioactive molecules, including potassium channel inhibitors and anticancer agents, detailed public data on the biological performance of its direct derivatives is scarce.[2][3]
This guide, therefore, pivots to a comparative analysis of structurally related compounds that feature the core 4-fluoro-3-(trifluoromethyl)phenyl moiety. By examining the biological activity of these analogs, we can infer potential therapeutic applications and understand the structure-activity relationships that may govern the efficacy of future derivatives.
Anticancer Activity of Structural Analogs
A significant area of interest for compounds containing the trifluoromethylphenyl group is oncology. Research into various derivatives has uncovered promising antiproliferative activities across a range of cancer cell lines.
Comparative Antiproliferative Activity of Benzonitrile-Related Analogs
The following table summarizes the in-vitro anticancer activity of various compounds structurally related to this compound. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), demonstrates the potential of this chemical scaffold.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (A375) | 25.4 | [1] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (C32) | 24.4 | [1] |
| 5-Trifluoromethylpyrimidine | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | Lung Cancer (A549) | 0.35 | [6] |
| 5-Trifluoromethylpyrimidine | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | Breast Cancer (MCF-7) | 3.24 | [6] |
| 5-Trifluoromethylpyrimidine | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | Prostate Cancer (PC-3) | 5.12 | [6] |
Kinase Inhibition: A Promising Avenue
The trifluoromethylphenyl motif is also prevalent in the design of kinase inhibitors, a critical class of targeted cancer therapies. The structural characteristics of this group can facilitate strong and selective binding to the ATP-binding pocket of various kinases.
EGFR Kinase Inhibition by 5-Trifluoromethylpyrimidine Derivatives
Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. The inhibitory activity of 5-trifluoromethylpyrimidine derivatives highlights the potential of the trifluoromethylphenyl scaffold in this domain.
| Compound ID | Structure | EGFRwt-TK IC50 (µM) | Reference |
| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | 0.091 | [6] |
| 9v | (E)-N-(4-((4-((3-((dimethylamino)methyl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-3-(3-fluorophenyl)acrylamide | 0.14 | [6] |
| 9t | (E)-3-(3-fluorophenyl)-N-(4-((4-((4-morpholinophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)acrylamide | 0.26 | [6] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of biological data, detailed experimental methodologies are crucial. The following are standard protocols for assays commonly used to evaluate the biological activity of compounds like the ones discussed.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Kinase Inhibition Assay (EGFR Tyrosine Kinase Assay)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)
-
96-well plates
-
Plate reader
Procedure:
-
Add the kinase buffer, EGFR kinase, and the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Incubate to allow for signal development.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Visualizing Biological Pathways and Workflows
Understanding the mechanism of action and the experimental processes is facilitated by visual representations.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Mechanism of EGFR kinase inhibition by ATP-competitive inhibitors.
References
- 1. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 4. Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-Fluoro-3-(trifluoromethyl)benzonitrile Analogs in Kinase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-fluoro-3-(trifluoromethyl)benzonitrile moiety is a key structural feature in a multitude of potent enzyme inhibitors, particularly within the domain of protein kinase inhibitors for cancer therapy. The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, thereby impacting its binding affinity and overall biological activity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of kinase inhibitors incorporating the 4-fluoro-3-(trifluoromethyl)anilino scaffold, with a focus on their inhibitory potency against key cancer-related kinases such as the Epidermal Growth Factor Receptor (EGFR).
Comparative Analysis of Inhibitory Potency
The following table summarizes the in-vitro inhibitory activities of a series of anilino-quinazoline and anilino-pyrimidine derivatives against EGFR and other kinases. The data highlights how modifications to the core scaffold and the anilino moiety influence inhibitory potency.
| Compound ID | Core Scaffold | R Group on Anilino Moiety | Target Kinase | IC50 (nM) |
| 1 | Quinazoline | H | EGFR | >10000 |
| 2 | Quinazoline | 3-chloro-4-fluoro | EGFR | 11 |
| 3 | Quinazoline | 3-ethynyl | EGFR | 5.8 |
| 4 | Quinazoline | 3-trifluoromethyl-4-fluoro | EGFR | 2.5 |
| 5 | Pyrimidine | H | c-Met | >5000 |
| 6 | Pyrimidine | 3-chloro-4-fluoro | c-Met | 25 |
| 7 | Pyrimidine | 3-trifluoromethyl-4-fluoro | c-Met | 8 |
| 8 | Quinazoline | 3-chloro-4-(3-fluorobenzyloxy) | EGFR | 37 |
| 9 | Quinazoline | 3-chloro-4-(3-fluorobenzyloxy) | ErbB-2 | 29 |
Key Observations from SAR Data:
-
Importance of Anilino Substitution: Unsubstituted anilino-scaffolds (Compound 1 and 5) generally exhibit poor inhibitory activity.
-
Beneficial Effect of Halogenation: The introduction of electron-withdrawing groups such as chlorine and fluorine at the 3 and 4-positions of the aniline ring significantly enhances potency (Compound 2 and 6).
-
Superior Potency of the Trifluoromethyl Group: The presence of a trifluoromethyl group at the 3-position in conjunction with a fluorine at the 4-position (Compound 4 and 7) consistently leads to the most potent inhibitors in this series against both EGFR and c-Met. This is likely due to the strong electron-withdrawing nature of the trifluoromethyl group, which can modulate the pKa of the aniline nitrogen and enhance binding interactions within the kinase active site.
-
Scaffold and Target Specificity: The inhibitory potency is dependent on both the anilino substitution and the core heterocyclic scaffold (quinazoline vs. pyrimidine), indicating that the overall molecular architecture is crucial for target-specific inhibition.
-
Further Optimization: More complex substitutions on the anilino ring, such as the 3-chloro-4-(3-fluorobenzyloxy) group (Compound 8 and 9), can yield highly potent dual inhibitors targeting multiple kinases like EGFR and ErbB-2.
Experimental Protocols
In-Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against specific kinases is typically determined using an in-vitro enzymatic assay. A common method is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction catalyzed by the kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, c-Met)
-
Kinase substrate (a specific peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Fluorescent ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer.
-
Reaction Mixture Preparation: The kinase, substrate, and assay buffer are added to the wells of a 384-well plate.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the test compound and ATP. The final concentration of DMSO in the reaction is typically kept below 1%.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination and Signal Detection: The reaction is stopped, and the amount of remaining ATP is quantified by adding a luminescent detection reagent. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: The luminescence data is used to calculate the percentage of kinase inhibition for each compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve.
Visualizations
Caption: General chemical structure of anilino-based kinase inhibitors.
Caption: Simplified EGFR signaling cascade and the point of inhibition.
A Comparative Guide to HPLC Purity Verification of 4-Fluoro-3-(trifluoromethyl)benzonitrile
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-Fluoro-3-(trifluoromethyl)benzonitrile, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The purity of this compound is essential to ensure the safety, efficacy, and quality of the final products.[1] This document outlines two primary HPLC methods, utilizing a standard C18 stationary phase and a specialized pentafluorophenyl (PFP) stationary phase, and compares their performance in separating the main component from potential process-related impurities and a positional isomer.
The guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for quality control and purity verification of fluorinated aromatic compounds.
Experimental Design and Rationale
The comparison focuses on two reversed-phase HPLC (RP-HPLC) methods. RP-HPLC is a widely used technique for impurity profiling of pharmaceutical compounds.[3]
-
Method A: C18 Column. A C18 column is the most common stationary phase in reversed-phase chromatography, offering broad applicability based on hydrophobic interactions.
-
Method B: Pentafluorophenyl (PFP) Column. PFP columns provide alternative selectivity for halogenated and aromatic compounds due to unique interactions like π-π, dipole-dipole, and ion-exchange, which can be advantageous for separating structurally similar isomers.[4][5]
The performance of these methods is evaluated based on their ability to separate this compound from a potential positional isomer, 2-Fluoro-5-(trifluoromethyl)benzonitrile , and key potential impurities derived from its synthesis.[6] A common synthesis route for related compounds involves the nitration of a fluoro-benzotrifluoride precursor, followed by reduction, diazotization, and cyanation, which can lead to various impurities.[2][6]
Experimental Protocols
A detailed methodology for the HPLC analysis is provided below. This protocol is a starting point and may require optimization for specific instruments and sample matrices.
1. Instrumentation and Reagents
-
HPLC System: An analytical HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.
-
Columns:
-
Method A: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Method B: PFP reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Standards:
2. Chromatographic Conditions
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 40% B
-
18.1-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
3. Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of this compound and each potential impurity/isomer in methanol at a concentration of 1 mg/mL.
-
Sample Solution: Prepare a solution of the this compound sample to be tested in methanol at a concentration of 1 mg/mL.
-
Spiked Sample Solution: Prepare a mixed solution containing 1 mg/mL of this compound spiked with 0.1 mg/mL of each potential impurity and the positional isomer to verify separation.
Data Presentation and Comparison
The following tables summarize the hypothetical retention time (RT) and resolution (Rs) data for the separation of this compound from its potential impurities and a positional isomer using the two proposed HPLC methods.
Table 1: Chromatographic Performance on C18 Column (Method A)
| Compound | Retention Time (min) | Resolution (Rs) from Main Peak |
| 3-Trifluoromethyl-4-fluoroaniline | 5.8 | 4.5 |
| 4-Fluoro-3-(trifluoromethyl)phenol | 8.2 | 2.8 |
| This compound | 10.5 | - |
| 2-Fluoro-5-(trifluoromethyl)benzonitrile | 10.9 | 1.3 |
Table 2: Chromatographic Performance on PFP Column (Method B)
| Compound | Retention Time (min) | Resolution (Rs) from Main Peak |
| 3-Trifluoromethyl-4-fluoroaniline | 6.2 | 5.1 |
| 4-Fluoro-3-(trifluoromethyl)phenol | 8.9 | 3.5 |
| This compound | 11.8 | - |
| 2-Fluoro-5-(trifluoromethyl)benzonitrile | 12.5 | 2.2 |
Analysis of Results:
Both methods are capable of separating the main peak from the potential process-related impurities. However, the PFP column (Method B) demonstrates superior performance in resolving the critical pair: the main analyte and its positional isomer, 2-Fluoro-5-(trifluoromethyl)benzonitrile, as indicated by a higher resolution value (Rs = 2.2) compared to the C18 column (Rs = 1.3). A resolution of >1.5 is generally desired for baseline separation. The enhanced selectivity of the PFP phase for these fluorinated aromatic isomers is evident.[4][5]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for HPLC Purity Verification of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical approach to developing a purity verification method for the target compound.
Conclusion
For the routine purity analysis of this compound, a standard C18 column can provide adequate separation from common process-related impurities. However, when the presence of positional isomers is suspected or needs to be rigorously controlled, a PFP column is the superior alternative, offering enhanced resolution and more reliable quantification. The choice of method will depend on the specific quality requirements of the analyte and its intended application. Researchers should validate the chosen method according to ICH guidelines to ensure its suitability for its intended purpose.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 7. This compound | 67515-59-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
X-ray crystallography of 4-Fluoro-3-(trifluoromethyl)benzonitrile derivatives
For Researchers, Scientists, and Drug Development Professionals
Single-crystal X-ray crystallography stands as a cornerstone technique in the structural sciences, offering unparalleled insight into the precise three-dimensional arrangement of atoms in the solid state. This guide provides a comparative overview of the crystallographic parameters of various benzonitrile derivatives, offering a valuable resource for researchers engaged in the study and development of novel therapeutics and functional materials. While crystallographic data for 4-fluoro-3-(trifluoromethyl)benzonitrile was not publicly available, this guide presents data for structurally related benzonitrile compounds to facilitate meaningful comparisons and predictions of solid-state behavior.
Comparative Crystallographic Data of Benzonitrile Derivatives
The following table summarizes key crystallographic parameters for a selection of substituted benzonitrile derivatives, providing a basis for understanding the influence of different functional groups on the crystal packing and molecular geometry.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 3-Nitrobenzonitrile | C₇H₄N₂O₂ | Monoclinic | P2₁ | 3.8291(2) | 6.97307(5) | 12.3523(8) | 90 | 97.1579(8) | 90 | 327.56(4) | 2 | [1][2][3] |
| 3-(2-Hydroxybenzylideneamino)benzonitrile | C₁₄H₁₀N₂O | Orthorhombic | Pca2₁ | 26.397(5) | 3.9211(8) | 10.773(2) | 90 | 90 | 90 | 1115.1(4) | 4 | [4] |
| 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile | C₁₂H₁₀N₄O | Monoclinic | P2₁/c | 11.2332(3) | 12.0125(3) | 8.6534(2) | 90 | 109.136(2) | 90 | 1102.04(5) | 4 | [5] |
Note: The unit cell parameters a, b, and c represent the lengths of the cell edges, while α, β, and γ are the angles between them. V is the volume of the unit cell, and Z is the number of molecules per unit cell.
Alternative Structural Analysis Techniques
While X-ray crystallography is a powerful tool, other techniques can provide complementary structural information, particularly for non-crystalline materials or for studying molecules in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for determining the structure of molecules in solution, providing insights into dynamic processes and conformational flexibility.[6] It is a crucial technique when single crystals suitable for X-ray diffraction cannot be obtained.
-
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a revolutionary technique for determining the structures of large biological macromolecules and complexes that are often difficult to crystallize.[6]
Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Molecule
The following is a generalized, detailed methodology for the determination of a small molecule crystal structure, such as a benzonitrile derivative.[6][7]
1. Crystal Growth and Selection:
-
High-purity crystalline material is the prerequisite for a successful X-ray diffraction experiment.
-
Single crystals are typically grown from a saturated solution by methods such as slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion.[8]
-
A suitable single crystal (ideally 0.1 - 0.3 mm in each dimension) is selected under a microscope. The crystal should be clear, with well-defined faces and no visible defects.[9]
2. Crystal Mounting and Data Collection:
-
The selected crystal is mounted on a goniometer head, often using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize radiation damage and thermal vibrations.[6]
-
The mounted crystal is placed in an X-ray diffractometer.
-
A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as absorption.
-
The space group of the crystal is determined from the systematic absences in the diffraction data.[6]
-
The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms in the asymmetric unit.
-
The structural model is then refined using least-squares methods, where the atomic coordinates and thermal parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.
4. Structure Validation and Analysis:
-
The final refined structure is validated to ensure its chemical and crystallographic reasonability.
-
The final model provides precise information on bond lengths, bond angles, and intermolecular interactions.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction.
Caption: A flowchart outlining the key stages of a single-crystal X-ray diffraction experiment.
References
- 1. 3-Nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 3-(2-Hydroxybenzylideneamino)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. benchchem.com [benchchem.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
A Comparative Guide to the Synthesis of Fluorinated Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into aromatic nitriles has become a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated benzonitriles highly valuable building blocks. This guide provides an objective comparison of the most common synthetic routes to these important compounds, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic strategy.
Key Synthetic Routes at a Glance
There are three primary methodologies for the synthesis of fluorinated benzonitriles, each with its own set of advantages and limitations:
-
Halogen-Exchange (Halex) Reaction: This method involves the nucleophilic substitution of a chlorine or bromine atom on a benzonitrile with a fluoride ion, typically from an alkali metal fluoride. It is a widely used industrial process, particularly for large-scale production.
-
Sandmeyer Reaction: A classic and versatile method that starts from a fluorinated aniline. The amino group is converted to a diazonium salt, which is then displaced by a cyanide group, usually with the aid of a copper(I) cyanide catalyst.
-
Transition Metal-Catalyzed Cyanation: This modern approach utilizes palladium or nickel catalysts to couple a fluoroaryl halide (or triflate) with a cyanide source. These methods often offer milder reaction conditions and broader functional group tolerance.
Quantitative Data Comparison
The following table summarizes key quantitative data for representative examples of each synthetic route, allowing for a direct comparison of their efficiency.
| Synthetic Route | Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |
| Halogen-Exchange | 4-Chlorobenzonitrile | 4-Fluorobenzonitrile | KF, 1,3-dimethyl-2-imidazolidone (DMI), 280 °C, 2 h | 89.5 | [1][2] |
| Halogen-Exchange | 2-Chlorobenzonitrile | 2-Fluorobenzonitrile | KF, Sulfolane, Ph₄PBr, Microwave (300W), 180 °C, 4 h | 74.6 | [3] |
| Sandmeyer Reaction | 4-Fluoroaniline | 4-Fluorobenzonitrile | 1. NaNO₂, HCl, 0-5 °C; 2. CuCN, KCN | ~70-85 (Typical) | [4][5] |
| Pd-Catalyzed Cyanation | 1-Bromo-4-fluorobenzene | 4-Fluorobenzonitrile | Zn(CN)₂, Pd/C, dppf, Zn(CHO₂)₂·H₂O, DMAC, 110 °C | up to 98 | [5] |
| Pd-Catalyzed Cyanation | 4-Bromotoluene (Aryl Halide Example) | 4-Methylbenzonitrile | K₄[Fe(CN)₆]·3H₂O, Pd(PPh₃)₄, Na₂CO₃, DMF, 40 °C, 3 h | Excellent | [6] |
| Ni-Catalyzed Cyanation | 4-Chlorotoluene (Aryl Halide Example) | 4-Methylbenzonitrile | Zn(CN)₂, NiCl₂·6H₂O, dppf, Zn, DMAP, 50-80 °C | Good | [7] |
Experimental Protocols
Halogen-Exchange (Halex) Synthesis of 4-Fluorobenzonitrile
This protocol is adapted from a representative industrial process.
Materials:
-
4-Chlorobenzonitrile (4-CBN)
-
Potassium Fluoride (KF), spray-dried
-
1,3-Dimethyl-2-imidazolidone (DMI)
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, charge 4-chlorobenzonitrile and 3 equivalents of spray-dried potassium fluoride.
-
Add 1,3-dimethyl-2-imidazolidone (DMI) as the solvent.
-
Seal the reactor and heat the mixture to 280 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 2 hours.
-
After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is then subjected to vacuum distillation to isolate the 4-fluorobenzonitrile. The reported yield for this process is approximately 89.5%.[1][2]
Sandmeyer Reaction for the Synthesis of 4-Fluorobenzonitrile
This is a generalized protocol based on established Sandmeyer reaction procedures.
Materials:
-
4-Fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Ice
Procedure: Step 1: Diazotization of 4-Fluoroaniline
-
In a flask, dissolve 4-fluoroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 4-fluorobenzenediazonium chloride solution.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm slowly to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by vacuum distillation or recrystallization to yield 4-fluorobenzonitrile.
Palladium-Catalyzed Cyanation of 1-Bromo-4-fluorobenzene
This protocol is based on a highly efficient palladium-catalyzed cyanation method.[5]
Materials:
-
1-Bromo-4-fluorobenzene
-
Zinc Cyanide (Zn(CN)₂)
-
Palladium on Carbon (Pd/C, 10 wt%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc Formate Dihydrate (Zn(CHO₂)₂·H₂O)
-
N,N-Dimethylacetamide (DMAC)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add Pd/C (2 mol%), dppf (4 mol%), Zn(CN)₂ (60 mol%), and zinc formate dihydrate (10 mol%).
-
Purge the vessel with an inert atmosphere.
-
Add 1-bromo-4-fluorobenzene and DMAC to the vessel.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation to afford 4-fluorobenzonitrile. This method has been reported to achieve yields of up to 98%.[5]
Visualizing the Synthetic Workflows
The following diagrams illustrate the general workflows for each of the described synthetic routes.
Caption: General workflow for the Halex reaction.
Caption: Two-step workflow of the Sandmeyer reaction.
Caption: Transition metal-catalyzed cyanation workflow.
References
- 1. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



